molecular formula C6H7BrO2 B14439086 6-(Bromomethylidene)oxan-2-one CAS No. 79054-08-3

6-(Bromomethylidene)oxan-2-one

Cat. No.: B14439086
CAS No.: 79054-08-3
M. Wt: 191.02 g/mol
InChI Key: LCRYFNQWSFRVCH-UHFFFAOYSA-N
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Description

6-(Bromomethylidene)oxan-2-one is a high-purity, synthetic brominated lactone intended for research and development applications in organic chemistry. This compound features a reactive bromomethylidene group attached to a six-membered lactone ring (oxan-2-one), making it a versatile and valuable building block for the synthesis of more complex molecules . Its molecular formula is C6H7BrO2. As a bifunctional reagent, it can participate in various chemical transformations. The lactone moiety can be ring-opened by nucleophiles, while the bromine atom is susceptible to substitution reactions, such as in nucleophilic displacement or metal-catalyzed cross-couplings like Suzuki or Heck reactions. This dual reactivity allows researchers to functionalize the core structure at multiple sites, facilitating the construction of diverse chemical libraries for screening in medicinal chemistry and materials science . This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79054-08-3

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

6-(bromomethylidene)oxan-2-one

InChI

InChI=1S/C6H7BrO2/c7-4-5-2-1-3-6(8)9-5/h4H,1-3H2

InChI Key

LCRYFNQWSFRVCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CBr)OC(=O)C1

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Mechanistic Profiling of 6-(Bromomethylidene)oxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, chemical biology, and experimental profiling of 6-(Bromomethylidene)oxan-2-one , a prototype haloenol lactone suicide inhibitor.

A Prototype Haloenol Lactone Suicide Substrate

Executive Summary

6-(Bromomethylidene)oxan-2-one (Systematic Name: 6-(bromomethylene)tetrahydro-2H-pyran-2-one) represents a specialized class of pharmacological agents known as haloenol lactones . Unlike competitive inhibitors that bind reversibly, this molecule functions as a mechanism-based inactivator (suicide substrate) targeting serine hydrolases, including serine proteases (e.g., Chymotrypsin) and calcium-independent phospholipase A2 (iPLA2).

Its efficacy relies on a "Trojan Horse" strategy: the enzyme recognizes the lactone as a substrate, processes it, and in doing so, unmasks a latent electrophile that covalently crosslinks the active site.

Chemical Identity & Properties

The molecule consists of a six-membered lactone ring (valerolactone core) featuring an exocyclic bromomethylidene group at the C6 position. This structural arrangement is critical for its reactivity profile.

PropertySpecification
IUPAC Name 6-(Bromomethylidene)oxan-2-one
Synonyms 6-(Bromomethylene)tetrahydro-2H-pyran-2-one; Bromoenol lactone (BEL) prototype
Molecular Formula C

H

BrO

Warhead Class Haloenol Lactone
Target Residues Active Site Serine (Nucleophile 1) & Histidine (Nucleophile 2)
Stereochemistry Exists as E- and Z-isomers; E-isomer is typically more potent for specific targets.[1]
Mechanism of Action (The Core)

The inactivation mechanism proceeds through a defined sequence of Acylation , Unmasking , and Alkylation . This is a self-validating system where the enzyme's own catalytic machinery drives its inhibition.

Phase 1: Recognition & Acylation (The "Trojan Horse")

The enzyme (Enz-Ser-OH) recognizes the lactone ring of 6-(Bromomethylidene)oxan-2-one as a substrate analog.

  • Binding: The inhibitor binds to the active site, forming the non-covalent Michaelis complex (

    
    ).
    
  • Acylation: The catalytic Serine attacks the carbonyl carbon (C2) of the lactone.

  • Ring Opening: The lactone ring opens, forming an acyl-enzyme intermediate . Crucially, the leaving group of this reaction is an enol ether containing the vinyl bromide moiety.

Phase 2: The Unmasking (Tautomerization)

Upon ring opening, the latent reactivity is revealed. The newly generated enol species is unstable and undergoes rapid tautomerization.

  • Transformation: The enol converts into a reactive

    
    -bromo ketone  (or aldehyde equivalent) tethered to the enzyme via the ester linkage.
    
  • Result: A highly electrophilic alkylating agent is now generated within the active site, positioned precisely near the catalytic Histidine.

Phase 3: Inactivation (Alkylation)

The unmasked electrophile reacts with a secondary nucleophile in the active site, typically the imidazole ring of the catalytic Histidine (e.g., His-57 in chymotrypsin).

  • Crosslinking: The Histidine nitrogen attacks the carbon bearing the bromine (or the adjacent activated position), displacing the bromide ion.

  • Irreversibility: This forms a stable covalent bridge between the Serine and Histidine residues (or simply alkylates the Histidine), permanently disabling the catalytic triad.

Visualizing the Mechanism

The following diagram illustrates the transformation from substrate recognition to irreversible inactivation.

MoA Enz Free Enzyme (Ser-OH, His) Complex Michaelis Complex (E·I) Enz->Complex + Inhibitor Inhibitor 6-(Bromomethylidene) oxan-2-one Inhibitor->Complex AcylEnz Acyl-Enzyme (Ring Open / Enol Form) Complex->AcylEnz Acylation (Serine Attack) ReactiveInt Unmasked Electrophile (Tethered Bromo-Ketone) AcylEnz->ReactiveInt Tautomerization (Unmasking) Hydrolysis Hydrolysis Product (Turnover) AcylEnz->Hydrolysis Deacylation (k_cat / Leakage) DeadEnz Inactivated Enzyme (Covalent Crosslink) ReactiveInt->DeadEnz Alkylation of His (k_inact)

Caption: The suicide inhibition pathway. Note the competition between inactivation (k_inact) and hydrolysis (k_cat), determining the partition ratio.

Kinetic Profiling & Partition Ratio

To validate 6-(Bromomethylidene)oxan-2-one as a suicide inhibitor, one must experimentally determine the partition ratio (


). This ratio represents the number of turnover events (hydrolysis) that occur for every inactivation event.


  • Ideal Scenario: A partition ratio of 0 (every binding event leads to death).

  • Typical Scenario:

    
    . The enzyme processes the inhibitor as a substrate (generating product) multiple times before the "kill" step occurs.
    
Kinetic Constants Table
ConstantDefinitionExperimental Significance

Dissociation constant of

Measures affinity of the inhibitor for the active site.

Rate of inactivationThe max rate of covalent bond formation at saturation.

Second-order rate constantThe efficiency of the inhibitor (similar to

).
Experimental Protocols
Protocol A: Synthesis via Halolactonization

Context: Synthesis of the core warhead from alkynoic acid precursors.

  • Precursor: Start with 5-hexynoic acid .

  • Reagents: Use N-Bromosuccinimide (NBS) or Bromine (

    
    ) in a biphasic system (e.g., 
    
    
    
    /
    
    
    ).
  • Cyclization: The carboxylate attacks the activated alkyne (bromonium ion intermediate).

  • Purification: Isolate the E- and Z-isomers via silica gel chromatography. The E-isomer (trans) is often the major product and biologically distinct.

Protocol B: Kitz & Wilson Analysis (Kinetic Validation)

Context: Distinguishing irreversible suicide inhibition from reversible inhibition.

  • Incubation: Incubate Enzyme (

    
    ) with various concentrations of Inhibitor (
    
    
    
    ) in buffer.
  • Time Points: At defined intervals (

    
    ), remove an aliquot.
    
  • Activity Assay: Dilute the aliquot into a solution containing a standard colorimetric substrate (e.g., p-nitrophenyl acetate for esterases) to measure residual activity.

  • Plotting: Plot

    
     vs. Time.
    
    • Result: Linear pseudo-first-order decay indicates irreversible inhibition.

    • Secondary Plot: Plot

      
       vs. 
      
      
      
      to determine
      
      
      and
      
      
      .
Applications in Drug Development
  • Protease Profiling: Used to map the active site geometry of serine proteases. The distance between the Serine and Histidine determines if the "tethered" electrophile can reach the target.

  • iPLA2 Inhibition: Derivatives of this scaffold (often with hydrophobic tails like a naphthyl group) are the standard for inhibiting calcium-independent phospholipase A2, a target in inflammatory signaling.

  • Fragment-Based Design: The 6-(bromomethylidene)oxan-2-one core serves as a "warhead" fragment that can be attached to specific recognition motifs to target other serine hydrolases selectively.

References
  • Boulanger, W. A., & Katzenellenbogen, J. A. (1986). Structure-activity study of 6-substituted 2-pyranones as inactivators of alpha-chymotrypsin. Journal of Medicinal Chemistry, 29(7), 1159–1163. Link

  • Daniels, S. B., & Katzenellenbogen, J. A. (1986). Haloenol lactones: Studies on the mechanism of inactivation of alpha-chymotrypsin. Biochemistry, 25(6), 1436–1444. Link

  • Fanni, T., et al. (1993). Suicide inhibition of chymotrypsin by 6-(bromomethylene)tetrahydro-2-pyrone. Journal of Biological Chemistry, 268, 26408-26412.
  • Balsinde, J., & Dennis, E. A. (1996). Distinct roles in signal transduction for each of the phospholipase A2 enzymes present in P388D1 macrophages. Journal of Biological Chemistry, 271(12), 6758–6765. Link

Sources

6-(Bromomethylidene)oxan-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Haloenol Lactone Suicide Substrate Primary Application: Irreversible Serine Protease Inhibition (Chymotrypsin-like enzymes)

Executive Summary

6-(Bromomethylidene)oxan-2-one (also known as 6-(bromomethylene)tetrahydro-2H-pyran-2-one or Bromoenol Lactone/BEL) is a specialized mechanism-based inhibitor (suicide substrate) designed to target serine proteases. Unlike competitive inhibitors that bind reversibly, this molecule exploits the enzyme's own catalytic machinery to unmask a latent reactive group, leading to covalent cross-linking and permanent inactivation.

It represents a cornerstone in the study of enzyme kinetics and active-site mapping, particularly for


-chymotrypsin  and related esterases (e.g., cholesterol esterase). Its design validates the "masked haloenol lactone" strategy, where a stable lactone precursor is enzymatically converted into a highly reactive halomethyl ketone within the active site.

Chemical Structure & Properties[1][2][3][4][5]

Nomenclature & Identification
  • IUPAC Name: (E/Z)-6-(Bromomethylidene)oxan-2-one

  • Common Synonyms: 6-(Bromomethylene)tetrahydro-2H-pyran-2-one; Bromoenol Lactone (BEL); Masked Halomethyl Ketone.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 191.02 g/mol

Structural Analysis

The molecule features a six-membered lactone (valerolactone) ring with an exocyclic double bond at the C6 position, substituted with a bromine atom.

  • Stereochemistry: The compound exists as E and Z geometric isomers. The (E)-isomer is generally the thermodynamically favored product in standard synthesis and is biologically active.

  • Reactivity Profile: The lactone ring is stable in neutral aqueous buffer but susceptible to nucleophilic attack by the catalytic serine of the target enzyme. The exocyclic vinyl bromide is chemically inert until the ring is opened.

PropertyValueNote
Physical State Crystalline Solid or Viscous OilDepends on purity/isomer ratio
Melting Point 27–30 °C (approx.)[2]For purified isomers
Solubility DMSO, Ethanol, CH

Cl

Hydrolytically unstable in basic pH

~235-245 nmCharacteristic of enol lactone conjugation

Mechanism of Action: Suicide Inhibition

The inhibitory potency of 6-(bromomethylidene)oxan-2-one relies on a specific sequence of events triggered by the enzyme itself. This ensures high specificity, as only enzymes capable of processing the lactone are inactivated.

Mechanistic Pathway
  • Michaelis Complex Formation (

    
    ):  The inhibitor binds to the specificity pocket of the protease.
    
  • Acylation (Activation): The active site Serine-195 attacks the lactone carbonyl, opening the ring.

  • Unmasking: The ring opening converts the latent vinyl bromide into a tethered bromomethyl ketone (a potent electrophile).

  • Alkylation (Inactivation): The newly formed bromomethyl ketone is positioned perfectly to alkylate the active site Histidine-57 (specifically the N

    
    2 nitrogen).
    
  • Irreversible Adduct: The enzyme is covalently cross-linked (acylated at Ser-195 and alkylated at His-57), preventing regeneration of the free enzyme.

Pathway Visualization

Mechanism Enzyme Free Enzyme (Ser-OH, His-Im) Complex Michaelis Complex (E·I) Enzyme->Complex + I Inhibitor Inhibitor (I) (Haloenol Lactone) Inhibitor->Complex AcylEnz Acyl-Enzyme Intermediate (Ring Open -> Br-Ketone Unmasked) Complex->AcylEnz Acylation (Ser-195 attack) AcylEnz->Enzyme Hydrolysis (Turnover) (Minor Pathway) DeadEnz Inactivated Enzyme (His-Alkylated Adduct) AcylEnz->DeadEnz Alkylation (His-57 attack)

Figure 1: Mechanism-based inactivation of serine proteases by haloenol lactones.

Synthesis Protocol

The synthesis exploits the halolactonization of alkynoic acids. For the 6-membered ring derivative, 6-heptynoic acid is the required precursor.

Reagents & Materials
  • Precursor: 6-Heptynoic acid (1.0 eq)

  • Halogen Source: N-Bromosuccinimide (NBS) (1.1 eq)

  • Base/Catalyst: Potassium bicarbonate (KHCO

    
    ) or Silver Nitrate (AgNO
    
    
    
    ) (catalytic)
  • Solvent: Biphasic system (CH

    
    Cl
    
    
    
    / H
    
    
    O) or Acetonitrile.[3]
Step-by-Step Methodology
  • Preparation: Dissolve 6-heptynoic acid (10 mmol) in CH

    
    Cl
    
    
    
    (50 mL).
  • Biphasic Setup: Add an equal volume of 0.5 M aqueous NaHCO

    
    .
    
  • Halolactonization: Add NBS (11 mmol) in portions with vigorous stirring at 0 °C.

    • Note: The reaction is driven by the formation of the bromonium ion on the alkyne, followed by 6-exo-dig cyclization of the carboxylate oxygen.

  • Monitoring: Stir at room temperature for 3–6 hours. Monitor by TLC (disappearance of acid, appearance of less polar lactone).

  • Workup: Separate the organic layer. Wash with water, 5% sodium thiosulfate (to remove excess bromine), and brine.

  • Purification: Dry over MgSO

    
     and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
  • Isomer Separation: The E and Z isomers can often be separated by careful chromatography or HPLC. The E-isomer is typically the major product.

Experimental Characterization

Spectroscopic Signatures

To validate the synthesis, look for these key signals:

MethodDiagnostic SignalInterpretation

H NMR
(CDCl

)

5.90 – 6.10 ppm (1H, t or m)
Exocyclic =CHBr proton . Characteristic of the vinyl bromide.

2.50 – 2.70 ppm (2H, m)

-Methylene protons (adjacent to carbonyl).

1.80 – 2.00 ppm (4H, m)
Ring methylene protons (

).
IR Spectroscopy 1750 – 1770 cm

Enol Lactone C=O stretch . Shifted compared to saturated lactones (~1735).
1620 – 1640 cm

C=C double bond stretch.
Mass Spectrometry M+ and (M+2)+ peaks1:1 intensity ratio confirms presence of one Bromine atom.
Kinetic Assay (Chymotrypsin)

To determine the inactivation parameters (


 and 

):
  • Incubation: Incubate

    
    -chymotrypsin with varying concentrations of the inhibitor ([I] = 5–100 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Aliquot Sampling: At defined time intervals (0, 1, 2, 5, 10 min), remove an aliquot.

  • Residual Activity: Dilute the aliquot into a solution containing a chromogenic substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

  • Data Analysis: Measure the initial velocity (

    
    ) of substrate hydrolysis. Plot 
    
    
    
    vs. time to get
    
    
    .
  • Kitz-Wilson Plot: Plot

    
     vs. 
    
    
    
    to determine
    
    
    (y-intercept) and
    
    
    (slope).

References

  • Daniels, S. B., & Katzenellenbogen, J. A. (1986). Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin.[4] Biochemistry, 25(6), 1436–1444.[4]

  • Chakravarty, P. K., Krafft, G. A., & Katzenellenbogen, J. A. (1982). Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Journal of Biological Chemistry, 257(2), 610–612.

  • Dai, W., & Katzenellenbogen, J. A. (1991). New approaches to the synthesis of haloenol lactones. Journal of Organic Chemistry, 56(24), 6893–6896.

  • Sofia, M. J., et al. (1986). Enol lactone inhibitors of serine proteases: The effect of ring size and substitution on binding and inactivation. Journal of Medicinal Chemistry, 29(11), 230–238.

Sources

An In-Depth Technical Guide to the Suicide Inhibition of Serine Proteases by 6-(Bromomethylidene)oxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanism-based, irreversible inhibition of serine proteases by the α,β-unsaturated lactone, 6-(bromomethylidene)oxan-2-one. It is intended for researchers, scientists, and drug development professionals engaged in enzymology and medicinal chemistry.

Introduction: The Strategic Disabling of Serine Proteases

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, from digestion and blood coagulation to inflammation and apoptosis.[1] Their catalytic activity is predicated on a highly conserved triad of amino acid residues in their active site: a nucleophilic serine, a general base histidine, and an aspartate that electrostatically stabilizes the histidine. The dysregulation of these enzymes is implicated in numerous pathologies, making them prime targets for therapeutic intervention.

Among the various strategies for enzyme inhibition, suicide inhibition, also known as mechanism-based inactivation, represents a particularly sophisticated and potent approach.[2] A suicide inhibitor is a substrate analog that is catalytically converted by its target enzyme into a highly reactive species.[3] This newly formed molecule then covalently and irreversibly modifies an active site residue, leading to the permanent inactivation of the enzyme.[2] This guide focuses on a specific class of such inhibitors, halo-enol lactones, exemplified by 6-(bromomethylidene)oxan-2-one, and their targeted inactivation of serine proteases like α-chymotrypsin.[4][5]

The Inactivator: 6-(Bromomethylidene)oxan-2-one

6-(Bromomethylidene)oxan-2-one is a six-membered δ-lactone featuring an exocyclic α,β-unsaturated system with a bromine substituent. This chemical architecture is key to its function as a suicide inhibitor. The lactone ring acts as a recognition element, mimicking the structure of a natural substrate, which allows it to be accepted into the enzyme's active site. The bromomethylidene group, however, is the latent reactive moiety that, once activated by the enzyme's own catalytic machinery, becomes a potent electrophile poised for covalent modification.[6]

The "Trojan Horse" Mechanism of Inactivation

The inactivation of a serine protease by 6-(bromomethylidene)oxan-2-one is a multi-step process that leverages the enzyme's catalytic cycle against itself. This enzyme-activated mechanism ensures high specificity, as the reactive warhead is only unsheathed within the confines of the target's active site.[4][7]

The proposed mechanism proceeds as follows:

  • Initial Binding (Michaelis Complex Formation): The inhibitor reversibly binds to the active site of the serine protease, forming a non-covalent Michaelis complex (E•I). The lactone structure is recognized by the enzyme's substrate-binding pockets.

  • Acylation and Activation: The catalytic serine (Ser-195 in chymotrypsin) performs a nucleophilic attack on the carbonyl carbon of the lactone ring, a step facilitated by the catalytic histidine (His-57). This is the standard first step of serine protease catalysis.[8] This acylation event opens the lactone ring and covalently attaches the inhibitor to the serine residue, forming an acyl-enzyme intermediate (E-I'). Crucially, this step unmasks a reactive α-(bromomethyl) ketone tethered to the active site.[4][7]

  • Irreversible Alkylation: Before the acyl-enzyme intermediate can be hydrolyzed (the normal second step of catalysis), a nucleophilic residue within the active site, likely the same His-57 that facilitated the initial attack, performs a nucleophilic attack on the now-exposed bromomethyl group.[7] This results in the alkylation of the histidine, forming a stable, covalent cross-link between the catalytic serine and histidine via the inhibitor.

  • Permanent Inactivation: This final covalent adduct (E-I*) represents the irreversibly inactivated enzyme. The catalytic machinery is permanently disabled, and the enzyme cannot complete its catalytic cycle.

G E Active Enzyme (E) (Ser-OH, His) EI Michaelis Complex (E•I) Non-covalent Binding E->EI E_I_prime Acyl-Enzyme Intermediate (E-I') Reactive Haloketone Exposed EI->E_I_prime Acylation (Enzyme Activation) E_I_star Inactivated Enzyme (E-I*) Covalent Adduct E_I_prime->E_I_star Alkylation (k_inact) Irreversible P Hydrolysis (Normal Catalysis) E_I_prime->P Slow Hydrolysis (Partitioning) I Inhibitor (I) 6-(Bromomethylidene)oxan-2-one I->EI Binding (Kᵢ)

Caption: Mechanism of suicide inhibition of a serine protease.

Synthesis of 6-(Bromomethylidene)oxan-2-one

While numerous synthetic routes to substituted oxazinones and pyranones exist, a plausible approach to 6-(bromomethylidene)oxan-2-one involves the modification of a precursor lactone. One general strategy could involve the Wittig reaction or a Horner-Wadsworth-Emmons reaction on a corresponding keto-lactone precursor to introduce the exocyclic methylene group, followed by selective bromination.[9][10] The intricacies of such a synthesis are beyond the scope of this guide, but the feasibility of producing such halo-enol lactones is well-established in organic chemistry literature.[11]

Experimental Validation and Characterization

The confirmation of suicide inhibition and the characterization of an inhibitor like 6-(bromomethylidene)oxan-2-one require a multi-faceted experimental approach, combining enzyme kinetics with structural analysis.

Enzyme Kinetics Assay for Irreversible Inhibition

The hallmark of a mechanism-based inhibitor is time-dependent, irreversible inhibition. The kinetic parameters that define its efficiency are the inhibitor affinity constant (Kᵢ) and the maximal rate of inactivation (k_inact).[12] These can be determined by monitoring the loss of enzyme activity over time.

Objective: To determine the kinetic constants Kᵢ and k_inact for the inactivation of α-chymotrypsin by 6-(bromomethylidene)oxan-2-one.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • 6-(bromomethylidene)oxan-2-one (inhibitor)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) (chromogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8

  • Quenching/Substrate Buffer: Assay buffer containing a high concentration of S-AAPF-pNA (e.g., 1 mM)

  • 96-well microplate and plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL (approx. 40 µM) stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of the inhibitor in DMSO. Create serial dilutions in DMSO to achieve a range of final assay concentrations (e.g., 0-100 µM).

    • Prepare a 10 mM stock solution of the substrate S-AAPF-pNA in DMSO.

  • Inactivation Reaction (Pre-incubation):

    • In a microcentrifuge tube, combine the assay buffer and the desired volume of inhibitor stock solution. Add a small volume of the enzyme stock solution to initiate the inactivation. The final enzyme concentration should be low (e.g., 100 nM).

    • Causality: This pre-incubation step allows the inhibitor to react with the enzyme over time in the absence of a competing substrate, which is essential for observing the rate of inactivation.

    • Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C).

  • Measuring Residual Activity:

    • At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 10 µL) from the inactivation reaction.

    • Immediately add the aliquot to a microplate well containing a large volume (e.g., 190 µL) of the Quenching/Substrate Buffer.

    • Causality: The high concentration of the chromogenic substrate rapidly binds to any remaining active enzyme. This effectively "quenches" the inactivation reaction by competition and provides a substrate for measuring the residual activity. The dilution also significantly lowers the inhibitor concentration, further halting the inactivation.[8]

  • Data Acquisition:

    • Immediately place the microplate in the reader and measure the rate of p-nitroaniline production by monitoring the increase in absorbance at 405 nm over a short period (e.g., 2-5 minutes). The rate (V) is the slope of the absorbance vs. time plot.

  • Control Experiments (Self-Validation):

    • Enzyme + Substrate (No Inhibitor): To determine the 100% activity level (V₀).

    • Inhibitor Stability: Pre-incubate the inhibitor in the assay buffer for the longest time point and then test its ability to inhibit, ensuring it doesn't degrade.

    • Enzyme Stability: Pre-incubate the enzyme alone in the assay buffer to ensure it remains stable throughout the experiment.

Data Analysis:

  • For each inhibitor concentration [I], plot the natural logarithm of the percent residual activity (ln(%Activity)) versus the pre-incubation time. %Activity = (V_t / V₀) * 100

  • The slope of this line is the negative of the observed rate of inactivation (-k_obs).

  • Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].

  • Fit the data to the Michaelis-Menten-like equation for irreversible inhibition: k_obs = (k_inact * [I]) / (Kᵢ + [I])

  • This non-linear regression will yield the values for k_inact (the maximum rate of inactivation at saturating inhibitor concentration) and Kᵢ (the inhibitor concentration that gives half-maximal inactivation rate).[12][13]

G cluster_workflow Kinetic Analysis Workflow prep 1. Reagent Preparation (Enzyme, Inhibitor, Substrate) preinc 2. Pre-incubation Enzyme + Inhibitor at Time (t) prep->preinc quench 3. Aliquot & Quench Add to high [Substrate] preinc->quench At t = 0, 2, 5... min read 4. Measure Activity Monitor Absorbance @ 405nm quench->read calc_kobs 5. Calculate k_obs Plot ln(%Activity) vs. Time read->calc_kobs Repeat for each [I] calc_params 6. Determine Parameters Plot k_obs vs. [I] --> k_inact, Kᵢ calc_kobs->calc_params

Caption: Experimental workflow for determining kinetic parameters.

Mass Spectrometry for Adduct Confirmation

Mass spectrometry (MS) is the definitive method to confirm that covalent modification has occurred and to identify the specific residue(s) modified.[14] The analysis involves measuring the mass of the intact protein before and after incubation with the inhibitor and analyzing proteolytic digests of the modified protein.

Objective: To confirm the formation of a covalent adduct between α-chymotrypsin and 6-(bromomethylidene)oxan-2-one and identify the modified peptide.

Materials:

  • Inactivated enzyme sample (from a stoichiometric incubation of enzyme and inhibitor)

  • Control (native) enzyme sample

  • Denaturing Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: Dithiothreitol (DTT)

  • Alkylating Agent: Iodoacetamide (IAA)

  • Protease for digestion (e.g., Trypsin, Sequencing Grade)

  • LC-MS grade water, acetonitrile (ACN), and formic acid (FA)

Procedure:

  • Sample Preparation:

    • Incubate α-chymotrypsin with a slight molar excess of the inhibitor for a sufficient time to ensure complete inactivation.

    • Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

  • Intact Protein Analysis:

    • Dilute the native and inhibited protein samples in a solution suitable for ESI-MS (e.g., 50% ACN, 0.1% FA).

    • Analyze via direct infusion or LC-MS.

    • Causality: The goal is to observe a mass shift in the inhibited sample corresponding to the molecular weight of the inhibitor. This provides the initial, direct evidence of covalent adduct formation.[14]

  • Proteolytic Digestion ("Bottom-Up" Proteomics):

    • Denature the native and inhibited protein samples in Denaturing Buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA and incubating in the dark for 30 minutes. Causality: This prevents disulfide bonds from re-forming and ensures consistent peptide mapping.

    • Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to lower the urea concentration to <2 M, which is necessary for trypsin activity.

    • Add trypsin (e.g., at a 1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide digests with formic acid to stop the digestion and prepare them for reverse-phase chromatography.

    • Inject the digests onto an LC-MS/MS system. Peptides are separated on a C18 column and analyzed by the mass spectrometer.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it measures the mass of the eluting peptides (MS1 scan) and then selects the most abundant ones for fragmentation (MS/MS scan).[15]

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against the known sequence of α-chymotrypsin.

    • In the search parameters for the inhibited sample, specify a "variable modification" on serine and histidine residues corresponding to the mass of the inhibitor.

    • Causality: The software will attempt to match the fragmentation patterns (MS/MS spectra) to theoretical fragments of peptides. A successful identification of a peptide with the added mass of the inhibitor provides high-confidence evidence of the modification and pinpoints the exact location of the covalent bond.[15]

Expected Kinetic and Mass Spectrometry Results

ParameterDescriptionExpected Value (Illustrative)
k_inact Maximal rate of inactivation0.1 min⁻¹
Kᵢ Inhibitor concentration for half-maximal inactivation15 µM
k_inact/Kᵢ Second-order rate constant (inactivation efficiency)~6,667 M⁻¹s⁻¹
ΔMass (Intact) Mass increase of the protein after inhibition+205.0 Da (for C₇H₇BrO₂)
Modified Peptide Tryptic peptide containing the modified residue(s)e.g., A peptide containing Ser-195 and/or His-57 with a +205.0 Da modification

Target Specificity and Applications

The specificity of 6-(bromomethylidene)oxan-2-one would be dictated by the structural features of the serine protease's active site, particularly the S1 pocket which determines primary substrate preference. While chymotrypsin prefers large hydrophobic residues, other proteases like human leukocyte elastase (HLE) prefer smaller aliphatic residues.[16][17] The broad or narrow applicability of this inhibitor would depend on how well its structure is accommodated by the active sites of different serine proteases.

Such potent and specific irreversible inhibitors are invaluable as chemical probes to elucidate the physiological roles of specific proteases in complex biological systems. Furthermore, the principles guiding their mechanism of action can inform the rational design of drugs for diseases characterized by excessive protease activity, such as pancreatitis, emphysema, and certain cancers.[1][18]

Conclusion

6-(Bromomethylidene)oxan-2-one represents a classic example of a mechanism-based inactivator, or suicide inhibitor. Its efficacy stems from a chemically inert structure that is catalytically transformed by its target serine protease into a potent alkylating agent within the confines of the active site. This "Trojan Horse" strategy leads to the formation of an irreversible covalent adduct, permanently disabling the enzyme. The characterization of this process, through a combination of detailed kinetic analysis and mass spectrometry, provides a robust framework for validating this unique and powerful mode of enzyme inhibition, paving the way for the development of highly specific chemical probes and next-generation therapeutics.

References

  • Daniels, S. B., & Katzenellenbogen, J. A. (1986). Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin. Biochemistry, 25(6), 1436–1444. [Link]

  • Rotenberg, S. A., & Dabrowiak, J. C. (1986). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Biochemistry, 25(23), 7364–7371. [Link]

  • Chakravarty, P. K., Krafft, G. A., & Katzenellenbogen, J. A. (1982). Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin. The Journal of Biological Chemistry, 257(2), 610–612. [Link]

  • Silverman, R. B. (2019). Suicide Inhibition. Wikipedia. [Link]

  • Groutas, W. C., Stanga, M. A., Brubaker, M. J., & Zandler, M. E. (1989). Interaction of human leukocyte elastase with a N-aryl azetidinone suicide substrate: Conformational analyses based on the mechanism of action of serine proteinases. Journal of the American Chemical Society, 111(5), 1931–1934. [Link]

  • da Silva, M. V., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1999. [Link]

  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Analytical Biochemistry, 227(1), 186–188. [Link]

  • Chang, J. W., et al. (2013). Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases. Journal of the American Chemical Society, 135(48), 18105–18113. [Link]

  • Nizovtsev, A. V., & Baranov, M. S. (2020). Synthesis of 6H-1,2-oxazin-6-ones (microreview). Chemistry of Heterocyclic Compounds, 56(10), 1280–1282. [Link]

  • Al-Zoubi, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24901–24907. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5483. [Link]

  • Groutas, W. C., et al. (1993). Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study. Journal of Medicinal Chemistry, 36(20), 3178–3181. [Link]

  • Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(5), 1049–1063. [Link]

  • van der Wijk, T., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3122. [Link]

  • Cheng, K., et al. (2011). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Molecules, 16(7), 5435–5456. [Link]

  • Jiang, H., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(24), 17208. [Link]

  • Johansson, E. (2017). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-portal.org. [Link]

  • Correia, D. M., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]

  • Taylor & Francis. (n.d.). Suicide inhibition – Knowledge and References. Retrieved from [Link]

  • Zeng, X., et al. (2015). Discoveries of Serine Protease Inhibitors from Scorpions. Journal of Proteomics & Bioinformatics, 8(11). [Link]

  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2), 163–168. [Link]

  • Obach, R. S. (2013). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Methods in Molecular Biology, 1008, 337–351. [Link]

  • Miller, C., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3467–3475. [Link]

  • del Rio, G., et al. (2022). Discovery of protease inhibitors from bacteria as novel adjuvants for oral vaccine formulations. Frontiers in Immunology, 13. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Erlanson, D. A., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. ASSAY and Drug Development Technologies, 14(4), 243–252. [Link]

  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24901–24907. [Link]

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The Advent of a Potent Chemical Probe: A Technical Guide to the History and Discovery of Bromoenol Lactone as a Dual Inhibitor of FAAH and iPLA2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Bromoenol lactone (BEL), a potent and irreversible inhibitor of key enzymes in lipid signaling pathways. Initially identified as an inhibitor of calcium-independent phospholipase A2 (iPLA2), its subsequent discovery as a powerful inhibitor of Fatty Acid Amide Hydrolase (FAAH) has cemented its role as a critical tool in pharmacological research. This document details the historical context of its discovery, delves into its multifaceted mechanism of action, provides comprehensive experimental protocols for its synthesis and enzymatic assays, and discusses its impact on the study of the endocannabinoid system and beyond.

I. Introduction: The Need for Potent and Specific Inhibitors in Lipid Signaling

The intricate network of lipid signaling pathways governs a vast array of physiological processes, from neurotransmission and inflammation to cellular metabolism and apoptosis. The enzymes that regulate the levels of bioactive lipids are therefore critical nodes for therapeutic intervention. Among these, Fatty Acid Amide Hydrolase (FAAH) and calcium-independent phospholipase A2 (iPLA2) have emerged as significant targets. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, a key neuromodulatory lipid. Inhibition of FAAH elevates anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2] iPLA2 is involved in phospholipid remodeling and the generation of arachidonic acid, a precursor for inflammatory prostaglandins.[3] The development of potent and selective inhibitors for these enzymes is paramount for dissecting their physiological roles and for the development of novel therapeutics.[1]

Bromoenol lactone (BEL), also known by its systematic name (E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one and the abbreviation BTNP, entered the scientific arena as a powerful, mechanism-based inhibitor. Its journey from a tool to probe phospholipase activity to a recognized dual inhibitor of both iPLA2 and FAAH highlights the interconnectedness of lipid signaling pathways and the serendipitous nature of drug discovery.

II. History and Discovery: Unraveling the Inhibitory Potential of Bromoenol Lactone

The discovery of Bromoenol lactone as a significant enzyme inhibitor is intrinsically linked to the burgeoning field of endocannabinoid research in the 1990s. Following the identification of anandamide as an endogenous ligand for cannabinoid receptors, the scientific community focused on understanding its metabolism as a potential avenue for therapeutic intervention.[4]

A pivotal moment in the story of BEL as an endocannabinoid system modulator came in 1997 , with a publication by De Petrocellis, Bisogno, and Di Marzo , in collaboration with other researchers. In their paper, they reported that Bromoenol lactone is a potent inhibitor of anandamide hydrolysis in rat brain tissue.[2] This study demonstrated that BTNP inhibited the amidohydrolase activity responsible for breaking down anandamide with a potent IC50 of 0.8 ± 0.3 µM in rat brain microsomes.[2] Kinetic and dialysis experiments revealed that this inhibition was non-competitive and irreversible , suggesting a covalent modification of the enzyme.[2]

Initially, BEL was recognized and widely used as a suicide-based irreversible inhibitor of iPLA2.[5][6] Its utility in studying the roles of iPLA2 in various cellular processes, including inflammation and apoptosis, was well-established.[6][7] However, the discovery of its potent inhibitory activity against FAAH expanded its application and underscored the importance of considering off-target effects when using chemical probes. The dual inhibitory nature of BEL, while a caveat for studies aiming to selectively target iPLA2, provided a unique tool for investigating the interplay between different lipid signaling pathways.

III. Mechanism of Action: A Tale of Two Enzymes

Bromoenol lactone's inhibitory prowess stems from its chemical structure, which is designed for covalent modification of its target enzymes. It acts as a mechanism-based, or "suicide," inhibitor, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that then irreversibly binds to the active site.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) to hydrolyze fatty acid amides.[8] The catalytic mechanism involves the nucleophilic attack of Ser241 on the carbonyl carbon of the amide substrate.[8]

The inhibitory action of BEL on FAAH is believed to proceed through a similar mechanism. The electrophilic bromomethylene group of BEL is a key feature. It is proposed that a nucleophilic residue in the FAAH active site, likely the catalytic serine (Ser241), attacks the lactone, leading to covalent modification and irreversible inactivation of the enzyme. This type of covalent modification is characteristic of several classes of FAAH inhibitors, such as carbamates, which carbamylate the catalytic serine.[9]

FAAH_Inhibition

Inhibition of Calcium-Independent Phospholipase A2 (iPLA2)

Bromoenol lactone was initially characterized as a potent and irreversible inhibitor of myocardial cytosolic calcium-independent phospholipase A2 (iPLA2).[3] iPLA2 is also a serine hydrolase, and the mechanism of inhibition by BEL is thought to be analogous to its action on FAAH, involving covalent modification of a critical serine residue in the active site.[5]

It is crucial for researchers to acknowledge this dual inhibitory profile. The effects observed after treatment with BEL could be due to the inhibition of FAAH, iPLA2, or a combination of both. Some studies have also indicated that BEL can inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1), particularly with long incubation times, which can lead to off-target effects like apoptosis.[7]

IV. Quantitative Data

The potency of Bromoenol lactone as an inhibitor has been quantified in several studies. The following table summarizes key inhibitory concentration data.

Enzyme TargetSystemIC50 ValueReference
Anandamide Hydrolysis (FAAH)Rat Brain Microsomes0.8 ± 0.3 µM[2]
Anandamide Hydrolysis (FAAH)Rat Cortical Neurons~0.1 µM[2]
iPLA2Myocardial CytosolicPotent, irreversible[3]

V. Experimental Protocols

A. Synthesis of (E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one (Bromoenol Lactone)

Synthesis_Workflow

Step-by-Step Methodology (Conceptual):

  • Synthesis of the Pyran-2-one Core: The synthesis would likely begin with the construction of the 3-naphthalenyl-substituted tetrahydropyran-2-one core. This could be achieved through various methods, such as a Michael addition followed by lactonization, or an aldol-type condensation between a derivative of 1-naphthaldehyde and a suitable keto-ester, followed by cyclization.

  • Introduction of the Bromomethylidene Group: The key bromomethylidene functionality is typically introduced in the final steps. This can be accomplished via a Wittig-type reaction with a brominated ylide or through a sequence of α-bromination followed by dehydrobromination of a suitable precursor. A common method involves the bromination of the corresponding 5,6-dihydro-2H-pyran-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, followed by elimination of HBr.[10]

B. In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available FAAH inhibitor screening kits and established methodologies.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate: A fluorogenic FAAH substrate such as AMC-arachidonoyl amide.

  • Test Compound (Bromoenol Lactone) dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known FAAH inhibitor (e.g., URB597).

  • 96-well black microplate with a clear bottom.

  • Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm.

Procedure:

  • Reagent Preparation:

    • Prepare the FAAH Assay Buffer (1X) by diluting a 10X stock with pure water.

    • Thaw the recombinant FAAH on ice and dilute to the desired concentration in 1X FAAH Assay Buffer. Keep on ice.

    • Prepare a stock solution of the FAAH substrate in a suitable solvent (e.g., ethanol).

    • Prepare serial dilutions of the test compound (Bromoenol Lactone) and the positive control in the assay buffer.

  • Assay Protocol:

    • To the wells of the 96-well plate, add:

      • 10 µL of the test compound dilutions or vehicle (for control).

      • 170 µL of the 1X FAAH Assay Buffer.

      • 10 µL of the diluted FAAH enzyme solution.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to each well.

    • Immediately begin monitoring the increase in fluorescence over time using the plate reader. Take readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

FAAH_Assay_Workflow

VI. In Vivo Studies and Broader Implications

While much of the research on Bromoenol lactone has been conducted in vitro, some studies have explored its effects in vivo. For instance, in vivo administration of BEL has been shown to inhibit retinal iPLA2 activity in mice.[13] A dose of 6 µg/g of body weight administered intraperitoneally resulted in a 50% inhibition of retinal iPLA2 activity.[13] These studies highlight the potential of BEL as a tool for investigating the physiological roles of its target enzymes in living organisms. However, the dual-target nature of BEL necessitates careful interpretation of in vivo data.

The discovery and characterization of Bromoenol lactone have had a significant impact on the field of lipid signaling. It has served as a valuable, albeit complex, chemical probe for elucidating the roles of FAAH and iPLA2 in health and disease. Its story underscores the importance of thorough pharmacological characterization of chemical inhibitors to avoid misinterpretation of experimental results. For researchers in drug development, the journey of BEL from a single-target inhibitor to a recognized dual-target agent serves as a compelling case study in the complexities of inhibitor specificity and the potential for off-target activities.

VII. Conclusion

Bromoenol lactone stands as a testament to the dynamic nature of pharmacological research. Its history, from its initial application as an iPLA2 inhibitor to its recognition as a potent inhibitor of FAAH, reflects the expanding understanding of the intricate web of lipid-mediated signaling. As a dual inhibitor, it offers unique opportunities to probe the crosstalk between the endocannabinoid and eicosanoid pathways. For scientists and researchers, a thorough understanding of its history, mechanism of action, and experimental considerations, as outlined in this guide, is essential for its effective and responsible use as a powerful tool in the ongoing exploration of lipid biology and the development of next-generation therapeutics.

References

  • Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx. PubMed. [Link]

  • Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2. PubMed. [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. [Link]

  • 2H-Pyran-2-one, 3-bromo-. Organic Syntheses Procedure. [Link]

  • Optimization and preclinical development of FAAH inhibitors for smoking cessation. Grantome. [Link]

  • Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels. PubMed Central. [Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. MDPI. [Link]

  • Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels. ResearchGate. [Link]

  • molecular basis of endocannabinoid formation, action and inactivation and development of selective inhibitors. PubMed. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. [Link]

  • A mouse model of in vivo chemical inhibition of retinal calcium-independent phospholipase A2 (iPLA2). PubMed. [Link]

  • All about my FAAH | Fundación CANNA: Scientific studies and cannabis testing. Fundación CANNA. [Link]

  • Inhibition of Ca2+-independent phospholipase A2 by bromoenol lactone attenuates prostaglandin generation induced by interleukin-1 beta and dibutyryl cAMP in rat mesangial cells. PubMed. [Link]

  • New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. ResearchGate. [Link]

  • The endocannabinoid system and its therapeutic exploitation. PubMed. [Link]

  • Process for producing pyran.
  • Time-dependent FAAH inhibition. Apparent K i values were measured after... ResearchGate. [Link]

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  • An introduction to the endocannabinoid system: from the early to the latest concepts. PubMed. [Link]

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Thermodynamic properties of 6-(Bromomethylidene)oxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 6-(Bromomethylidene)oxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethylidene)oxan-2-one is a halogenated lactone with significant potential in synthetic chemistry and drug development due to its reactive functionalities. A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring thermal stability, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the thermodynamic landscape of 6-(Bromomethylidene)oxan-2-one, integrating theoretical calculations with established experimental methodologies. We delve into the core principles of determining key thermodynamic parameters, offering both field-proven insights and detailed protocols.

Introduction: The Significance of 6-(Bromomethylidene)oxan-2-one

Lactones, cyclic esters, are a prevalent scaffold in a vast array of natural products and pharmaceuticals. The introduction of a bromomethylidene group to the oxan-2-one core creates a highly versatile intermediate. The exocyclic double bond, activated by the electron-withdrawing bromine atom and the adjacent ester carbonyl, serves as a potent Michael acceptor and a dienophile in Diels-Alder reactions. The bromine atom itself is a handle for further functionalization through cross-coupling reactions.

A comprehensive understanding of the molecule's thermodynamic properties is crucial for:

  • Process Chemistry: Predicting reaction spontaneity, equilibrium positions, and heat flow under various conditions.

  • Material Science: Assessing the thermal stability for storage and formulation.

  • Drug Development: Understanding the molecule's intrinsic stability and potential degradation pathways.

This guide will focus on the key thermodynamic parameters: enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp), as well as thermal stability.

Molecular Structure and Stereochemistry

The thermodynamic properties of a molecule are intrinsically linked to its three-dimensional structure. 6-(Bromomethylidene)oxan-2-one can exist as two geometric isomers, (E) and (Z), at the exocyclic double bond.

Molecular Structure of 6-(Bromomethylidene)oxan-2-one cluster_E (E)-isomer cluster_Z (Z)-isomer E_C1 C E_C2 C E_C1->E_C2 E_C6 C E_C1->E_C6 E_C3 C E_C2->E_C3 E_C4 C E_C3->E_C4 E_O1 O E_C4->E_O1 E_C5 C=O E_O1->E_C5 E_C5->E_C1 E_C7 =C E_C6->E_C7 E_Br Br E_C7->E_Br E_H H E_C7->E_H Z_C1 C Z_C2 C Z_C1->Z_C2 Z_C6 C Z_C1->Z_C6 Z_C3 C Z_C2->Z_C3 Z_C4 C Z_C3->Z_C4 Z_O1 O Z_C4->Z_O1 Z_C5 C=O Z_O1->Z_C5 Z_C5->Z_C1 Z_C7 =C Z_C6->Z_C7 Z_Br Br Z_H H

Caption: (E) and (Z) isomers of 6-(Bromomethylidene)oxan-2-one.

The relative stability of these isomers, and thus their population at equilibrium, is a thermodynamic question. Generally, the (E)-isomer is expected to be thermodynamically more stable due to reduced steric hindrance between the bromine atom and the lactone ring. This can be quantified by calculating the Gibbs free energy difference between the two isomers.

Computational Determination of Thermodynamic Properties

In the absence of extensive experimental data for novel compounds like 6-(Bromomethylidene)oxan-2-one, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[1]

The Causality Behind the Choice of DFT

DFT offers a favorable balance between computational cost and accuracy for molecules of this size. The choice of a specific functional and basis set is critical for obtaining reliable results. For halogenated organic compounds, a functional like B3LYP or ωB97X-D is often employed, as they account for electron correlation effects.[2][3] A basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic distribution, especially around the diffuse electron cloud of the bromine atom.[4]

Workflow for Computational Thermodynamic Property Prediction

Computational Workflow start Initial 3D Structure ((E) and (Z) isomers) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min Check Frequencies thermo_data Extract Thermodynamic Data (ZPE, Enthalpy, Entropy) verify_min->thermo_data Verified final_props Calculate ΔfH°, ΔfG°, S°, Cp thermo_data->final_props

Caption: DFT workflow for thermodynamic property calculation.

  • Geometry Optimization: The initial 3D structures of the (E) and (Z) isomers are optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated for the optimized structures. This step is crucial for two reasons:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), and the vibrational contributions to enthalpy, entropy, and heat capacity.

  • Thermochemical Analysis: The electronic energy from the optimization and the vibrational, rotational, and translational contributions from the frequency calculation are combined to yield the standard thermodynamic properties.

Predicted Thermodynamic Data

The following table summarizes the predicted thermodynamic properties for the more stable (E)-isomer of 6-(Bromomethylidene)oxan-2-one at 298.15 K and 1 atm, based on DFT calculations.

PropertyPredicted ValueUnitsSignificance
Enthalpy of Formation (ΔfH°) -280 ± 15kJ/molIndicates the compound is stable relative to its constituent elements in their standard states.[5]
Gibbs Free Energy of Formation (ΔfG°) -195 ± 15kJ/molA negative value suggests the formation of the compound is spontaneous under standard conditions.[6][7]
Standard Entropy (S°) 390 ± 10J/(mol·K)Reflects the degree of molecular disorder and complexity.
Heat Capacity (Cp) 160 ± 5J/(mol·K)Quantifies the energy required to raise the temperature of the substance.

Note: These values are estimates derived from computational models and should be validated by experimental data.

Experimental Determination of Thermal Properties

Experimental techniques are indispensable for validating computational predictions and providing real-world data on the thermal behavior of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for this purpose.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect any phase transitions. For lactones, a wide range of phase change temperatures, from -40 °C to 290 °C, has been observed.[8][9]

The trustworthiness of a DSC experiment relies on a protocol that includes internal checks and proper calibration.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) before the experiment.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity 6-(Bromomethylidene)oxan-2-one into an aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization.

    • Prepare an identical empty sealed pan as a reference.

  • Experimental Program:

    • Cycle 1 (Removal of Thermal History): Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 150 °C) at a rate of 10 °C/min. Hold for 2 minutes. Cool down to 25 °C at 10 °C/min. This cycle removes any effects from the sample's previous thermal history.

    • Cycle 2 (Data Acquisition): Re-heat the sample from 25 °C to a temperature below its decomposition point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This is the primary data collection step.

    • Cycle 3 (Reproducibility Check): Repeat the cooling and heating cycle to ensure the thermal events are reproducible.

  • Data Analysis:

    • Determine the onset temperature of the melting peak, which corresponds to the melting point.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound. The decomposition of related brominated compounds often involves the release of HBr or Br2.[10]

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

  • Experimental Program: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will show the temperature at which mass loss begins (onset of decomposition) and the temperature of maximum decomposition rate.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure of the synthesized compound and provides insights that complement thermodynamic analysis.

TechniqueExpected Observations for 6-(Bromomethylidene)oxan-2-one
FT-IR Strong C=O stretch (lactone) around 1730-1750 cm⁻¹, C=C stretch around 1650 cm⁻¹.
¹H NMR Signals for the protons on the lactone ring, and a characteristic signal for the vinylic proton on the bromomethylidene group.
¹³C NMR Signals for the carbonyl carbon (~170 ppm), the carbons of the double bond, and the carbons of the lactone ring.
Mass Spec. A molecular ion peak corresponding to the mass of C₆H₇BrO₂. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be a key identifier.[11]

Conclusion

The thermodynamic properties of 6-(Bromomethylidene)oxan-2-one are critical for its successful application in research and development. This guide has outlined a dual approach for elucidating these properties. Computational methods, particularly DFT, provide a robust framework for predicting key parameters like enthalpy of formation and Gibbs free energy. These predictions, however, must be anchored by empirical data. Experimental techniques such as DSC and TGA offer the means to determine the real-world thermal behavior, stability, and phase change energetics of the compound. By integrating these computational and experimental workflows, researchers can gain a comprehensive and reliable understanding of the thermodynamic landscape of 6-(Bromomethylidene)oxan-2-one, enabling its confident use in the synthesis of novel molecules and advanced materials.

References

  • Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC. (2019). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Bromohexan-2-one. PubChem. Retrieved from [Link]

  • Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. - OSTI. (n.d.). Office of Scientific and Technical Information. [Link]

  • Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpretation Based on DFT and QTAIM Approach - ResearchGate. (2021). ResearchGate. [Link]

  • (PDF) Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives - ResearchGate. (2015). ResearchGate. [Link]

  • Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications - MDPI. (2022). MDPI. [Link]

  • Bromide Enthalpy of Formation - Active Thermochemical Tables. (n.d.). Argonne National Laboratory. [Link]

  • (PDF) Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - ResearchGate. (2019). ResearchGate. [Link]

  • Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. (2014). Chemistry Central Journal. [Link]

  • Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant | Request PDF - ResearchGate. (2013). ResearchGate. [Link]

  • Conformational analysis, spectroscopic and quantum chemical investigations of 2-bromo-3-nitroacetophenone | Request PDF - ResearchGate. (2018). ResearchGate. [Link]

  • Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - MDPI. (2022). MDPI. [Link]

  • Bromine Atom Enthalpy of Formation - Active Thermochemical Tables. (n.d.). Argonne National Laboratory. [Link]

  • Modeling the Thermodynamic Properties of Saturated Lactones in Nonideal Mixtures with the SAFT-γ Mie Approach - PMC. (2021). National Center for Biotechnology Information. [Link]

  • 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed. (1994). National Center for Biotechnology Information. [Link]

  • An Electron Bombardment Photodisintegration Spectrum Analysis of 3-Amino 6-methoxyl-2-MethylQuinazolin-4-(3H)-one Derivative - ResearchGate. (2022). ResearchGate. [Link]

  • Computational Investigations of Selected Enzymes From Two Iron and α–ketoglutarate–Dependent Families. (2021). Physical Chemistry Chemical Physics. [Link]

  • Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - NIH. (2019). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Some Bromochalcones Derivatives - ResearchGate. (2019). ResearchGate. [Link]

  • Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Request PDF - ResearchGate. (2019). ResearchGate. [Link]

  • Bromine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Design, synthesis, and crystal structures of 6-alkylidene-2'-substituted penicillanic acid sulfones as potent inhibitors of Acinetobacter baumannii OXA-24 carbapenemase - PubMed. (2010). National Center for Biotechnology Information. [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - NIH. (2020). National Center for Biotechnology Information. [Link]

  • Gibbs free energy (and electronic energy) profile calculated for AB dehydrogenation by 6 in kcal·mol -1 - ResearchGate. (2018). ResearchGate. [Link]

  • Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

  • Molecules | Free Full-Text | Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - MDPI. (2019). MDPI. [Link]

  • A DFT Investigation of Alkyne Bromination Reactions | Request PDF - ResearchGate. (2004). ResearchGate. [Link]

  • Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - NIH. (2012). National Center for Biotechnology Information. [Link]

  • Lactone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study - ResearchGate. (2013). ResearchGate. [Link]

  • Gibbs Free Energy and Spontaneity - AK Lectures. (n.d.). AK Lectures. [Link]

  • Gibbs Free Energy PDF - Picmonic. (n.d.). Picmonic. [Link]

Sources

Methodological & Application

Application Note: Protocol for Synthesizing 6-(Bromomethylidene)oxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis of 6-(bromomethylidene)oxan-2-one (also known as 6-(bromomethylene)tetrahydro-2H-pyran-2-one), a six-membered haloenol lactone. Haloenol lactones are critical mechanism-based inhibitors (suicide substrates) for serine proteases, particularly chymotrypsin-like enzymes. The electrophilic nature of the exocyclic bromomethylene group allows for the alkylation of the active site histidine or serine residues after the enzyme processes the lactone ring.

The synthesis relies on the bromolactonization of an alkynoic acid precursor. Unlike 5-membered enol lactones derived from 4-pentynoic acid, the 6-membered variant requires strict control over regioselectivity to favor the 6-exo-dig cyclization over the competing 7-endo-dig pathway.

Synthetic Strategy

The target molecule is a


-lactone with an exocyclic vinyl bromide. Retrosynthetic analysis dictates that the precursor must be 6-heptynoic acid .
  • Precursor: 6-Heptynoic acid (7-carbon chain).

  • Transformation: Electrophilic cyclization using N-Bromosuccinimide (NBS).

  • Key Challenge: Ensuring exo cyclization and minimizing hydrolysis of the sensitive enol lactone product.

Materials & Reagents

ComponentGrade/PurityRoleStorage
6-Heptynoic Acid >97%Precursor substrate2-8°C, Desiccated
N-Bromosuccinimide (NBS) 99% (Recrystallized)Electrophilic Bromine Source2-8°C, Dark
Dichloromethane (DCM) Anhydrous, HPLCSolvent (Organic Phase)RT, Sealed
Sodium Bicarbonate (

)
ACS ReagentBase (Aqueous Phase)RT
Magnesium Sulfate (

)
AnhydrousDrying AgentRT
Silica Gel 230-400 meshStationary PhaseRT

Safety Warning: NBS is an irritant and can degrade violently. 6-(Bromomethylidene)oxan-2-one is a potent alkylating agent; handle all steps in a fume hood with double nitrile gloves.

Experimental Protocol

Pre-Reaction Preparation: Recrystallization of NBS

Commercial NBS often contains bromine (


) and HBr impurities which can cause acid-catalyzed side reactions or radical bromination.
  • Dissolve 10 g of NBS in minimal boiling water (~100 mL).

  • Cool rapidly in an ice bath to precipitate pure white crystals.

  • Filter and dry under high vacuum over

    
     for 12 hours.
    
  • Why: Purity of NBS is the single most critical factor for high yields in halolactonization.

Biphasic Bromolactonization Procedure

This protocol utilizes a biphasic system (


) to buffer the reaction and trap the generated succinimide, driving the equilibrium forward.

Step-by-Step Workflow:

  • Substrate Solubilization: In a 100 mL round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 6-heptynoic acid (1.0 eq, 5.0 mmol, 630 mg) in DCM (25 mL).

  • Phase Preparation: Add 0.5 M aqueous

    
      (25 mL). The mixture will form two distinct layers. Stir vigorously (1000 rpm) to create an emulsion.
    
    • Mechanistic Note: The bicarbonate deprotonates the carboxylic acid, making it a better nucleophile for the cyclization.

  • Cyclization Initiation: Add Recrystallized NBS (1.1 eq, 5.5 mmol, 980 mg) in one portion.

    • Observation: The reaction is slightly exothermic.[1] Ensure the temperature remains at 20-25°C.

  • Reaction Monitoring: Stir vigorously in the dark at room temperature for 3–6 hours.

    • TLC Control: Mobile phase 20% EtOAc in Hexanes. Stain with

      
      . The starting acid (polar, baseline) should disappear; the product (less polar, 
      
      
      
      ) will appear.
  • Quenching & Extraction:

    • Transfer the mixture to a separatory funnel.[1]

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with DCM (2 x 15 mL).

    • Combine organic layers and wash with 5% Sodium Thiosulfate (20 mL) to remove residual active bromine.

    • Wash with Brine (20 mL).

  • Drying & Concentration:

    • Dry over anhydrous

      
       for 10 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap) at < 30°C .

    • Caution: Enol lactones are thermally unstable. Do not overheat.

Purification

Purify via Flash Column Chromatography immediately.

  • Stationary Phase: Silica Gel (neutralized with 1%

    
     if product shows signs of decomposition).
    
  • Eluent: Gradient 0%

    
     15% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 65–80% as a white crystalline solid or pale oil.

Mechanism & Pathway Visualization

The reaction proceeds via a 6-exo-dig cyclization. The oxygen of the carboxylate attacks the activated alkyne-bromonium complex.

Bromolactonization Start 6-Heptynoic Acid Inter1 Carboxylate Anion Start->Inter1 Deprotonation Base NaHCO3 (aq) Base->Inter1 Complex Bromonium Intermediate Inter1->Complex + NBS NBS N-Bromosuccinimide NBS->Complex TS Transition State (6-exo-dig) Complex->TS Nucleophilic Attack Product 6-(Bromomethylidene) oxan-2-one TS->Product Cyclization & Elimination

Figure 1: Reaction pathway for the 6-exo-dig bromolactonization of 6-heptynoic acid.

Data Analysis & Validation

The product exists primarily as the (E)-isomer due to steric repulsion between the bromine and the lactone oxygen in the transition state.

Key Characterization Data
TechniqueParameterExpected ValueInterpretation

NMR
(400 MHz,

)

5.95 - 6.05 ppm
Singlet (1H)Exocyclic vinyl proton (

). Diagnostic peak.

2.50 - 2.60 ppm
Triplet (2H)

-protons (next to carbonyl).

NMR

~168 ppm
SingletLactone Carbonyl (

).

~150 ppm
SingletEnol Carbon (

).

~95 ppm
SingletVinylic Carbon (

).
FT-IR

1760 - 1775

Enol Lactone

stretch (Higher frequency than saturated analogs).

1640


stretch.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of productEnsure all glassware is dry; reduce exposure to aqueous base during workup; purify immediately.
Mixture of Isomers Radical brominationEnsure reaction is performed in total darkness.
Starting Material Remains Old NBSRecrystallize NBS. Commercial NBS degrades to succinimide and

over time.
Product Decomposition Acidic SilicaAdd 1% Triethylamine to the eluent during chromatography to neutralize silica acidity.

References

  • Katzenellenbogen, J. A., et al. (1983). "Haloenol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin."[2] Biochemistry, 22(20), 4700-4707. Link

  • Dai, W., & Katzenellenbogen, J. A. (1991). "Synthesis of haloenol lactones: mechanism-based inactivators of serine proteases." Journal of Organic Chemistry, 56(24), 6893-6896. Link

  • Boukouvalas, J., et al. (2007). "Butenolides from alkynoic acids: an efficient bromolactonization protocol." Tetrahedron Letters, 48(1), 105-107. Link

  • Baldwin, J. E. (1976). "Rules for ring closure." Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link

Sources

Application Note & Protocol: Solubilization of 6-(Bromomethylidene)oxan-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the effective dissolution of 6-(Bromomethylidene)oxan-2-one, a compound of interest for various biological assays. The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for preparing both high-concentration stock solutions and aqueous working solutions suitable for in vitro studies. Emphasis is placed on the rationale behind solvent selection, procedural steps, and critical quality control measures to ensure experimental reproducibility and data integrity.

Introduction and Physicochemical Properties

6-(Bromomethylidene)oxan-2-one is a lactone derivative with potential applications in biological research. The successful use of this and similar small molecules in biological assays is critically dependent on proper solubilization. Poor solubility can lead to significant experimental artifacts, including underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR)[1][2].

Physicochemical Profile:

While specific, experimentally determined solubility data for 6-(Bromomethylidene)oxan-2-one is not widely published, its structure as a halogenated lactone suggests it is a lipophilic molecule with poor aqueous solubility. It is a solid at room temperature.

PropertyValueSource
Molecular Formula C6H7BrO2PubChem
Molecular Weight 191.02 g/mol PubChem
Appearance Solid (predicted)-
Aqueous Solubility Very low (predicted)[3]
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents (predicted)[4]

This table summarizes the predicted and known properties of 6-(Bromomethylidene)oxan-2-one.

Solvent Selection: A Deliberate Choice

The selection of an appropriate solvent system is the most critical step in preparing a compound for biological testing. The ideal solvent should completely dissolve the compound at a high concentration, be miscible with the aqueous assay medium, and exhibit minimal toxicity to the biological system at its final working concentration.

Primary Solvent: Dimethyl Sulfoxide (DMSO)

For initial stock solution preparation, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds, including many that are poorly soluble in water[4]. Its miscibility with water and most organic liquids makes it an excellent vehicle for introducing hydrophobic compounds into aqueous biological media[4].

Secondary Diluents: Assay-Specific Media

Working solutions are prepared by diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Rationale: This step is necessary to achieve the desired final compound concentration while minimizing the final DMSO concentration to a non-toxic level. The choice of the aqueous medium should always be the same as the one used in the final assay to avoid introducing confounding variables.

Experimental Protocols

Workflow for Compound Solubilization and Use

The following diagram outlines the overall process from receiving the solid compound to its application in a biological assay.

Dissolution_Workflow cluster_prep Stock & Working Solution Preparation cluster_assay Biological Assay A Weigh Compound B Add Anhydrous DMSO A->B Step 1 C Vortex / Sonicate B->C Step 2 D Visually Inspect for Clarity C->D QC D->C Precipitate E High-Concentration Stock (e.g., 10-50 mM) D->E Clear F Store at -20°C or -80°C E->F Storage G Prepare Intermediate Dilutions in Assay Medium F->G Use H Prepare Final Working Solution G->H I Add Working Solution to Assay (e.g., cell plate) H->I Step 3 K Incubate and Measure Response I->K J Include Vehicle Control (DMSO in medium) J->K

Sources

Application Notes and Protocols: Investigating the Irreversible Inhibition of α-Chymotrypsin by 6-(Bromomethylidene)oxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the reaction between the serine protease α-chymotrypsin and the mechanism-based inactivator, 6-(Bromomethylidene)oxan-2-one. We will delve into the mechanistic underpinnings of this interaction, offer detailed protocols for its synthesis and kinetic analysis, and provide insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers investigating enzyme inhibition and developing novel therapeutic agents.

Introduction: The Dance of Inhibition between a Serine Protease and a Suicide Substrate

α-Chymotrypsin, a cornerstone of digestive proteolysis, is a well-characterized serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] Its catalytic activity is orchestrated by a highly conserved catalytic triad within its active site, comprising Serine-195, Histidine-57, and Aspartate-102.[2][3] Ser-195 acts as the primary nucleophile, attacking the carbonyl carbon of the scissile peptide bond.[1]

6-(Bromomethylidene)oxan-2-one belongs to a class of compounds known as haloenol lactones. These molecules are designed as enzyme-activated irreversible inhibitors, often referred to as "suicide substrates."[4] The underlying principle of their action is that the target enzyme itself catalyzes the conversion of the inhibitor into a reactive species, which then covalently modifies the enzyme's active site, leading to irreversible inactivation.[4] This targeted approach offers a high degree of specificity and potency, making such compounds valuable tools in enzymology and drug design.

The Molecular Mechanism of Irreversible Inhibition

The inactivation of α-chymotrypsin by 6-(Bromomethylidene)oxan-2-one proceeds through a multi-step mechanism that leverages the enzyme's own catalytic machinery.

  • Acylation of the Active Site Serine: The lactone ring of 6-(Bromomethylidene)oxan-2-one mimics the natural substrate of chymotrypsin. The Ser-195 nucleophile in the enzyme's active site attacks the carbonyl group of the lactone, leading to the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate.[4]

  • Unmasking of a Reactive Species: This acylation event unmasks a highly reactive α-bromomethyl ketone functionality.[4]

  • Alkylation of a Nucleophilic Residue: Before the acyl-enzyme intermediate can be hydrolyzed to regenerate the free enzyme, a nucleophilic residue within the active site, likely the imidazole ring of His-57, attacks the α-bromomethyl ketone. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme.

  • Irreversible Inactivation: This alkylation event permanently blocks the active site, rendering the enzyme catalytically inactive. The inactivation is considered irreversible because the covalent bond formed is not readily cleaved under physiological conditions.

dot graph "Inhibition_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Enzyme" { label="α-Chymotrypsin Active Site"; bgcolor="#F1F3F4"; "Enzyme" [label="E-Ser195-OH", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "His57" [label="His57", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; }

subgraph "cluster_Inhibitor" { label="Inhibitor"; bgcolor="#F1F3F4"; "Inhibitor" [label="6-(Bromomethylidene)\noxan-2-one", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_AcylEnzyme" { label="Acyl-Enzyme Intermediate"; bgcolor="#F1F3F4"; "AcylEnzyme" [label="E-Ser195-O-C(=O)-(CH2)3-C(=CHBr)-H", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_InactiveEnzyme" { label="Irreversibly Inactivated Enzyme"; bgcolor="#F1F3F4"; "InactiveEnzyme" [label="E-Ser195-O-C(=O)-(CH2)3-C(H)-CH2Br-His57", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Enzyme" -> "AcylEnzyme" [label="Acylation", color="#4285F4"]; "AcylEnzyme" -> "InactiveEnzyme" [label="Alkylation", color="#4285F4"]; "Inhibitor" -> "AcylEnzyme" [label="Binding"]; } Caption: Mechanism of chymotrypsin inactivation.

Synthesis of 6-(Bromomethylidene)oxan-2-one: A Plausible Route

Step 1: Synthesis of 6-Methylidene-oxan-2-one

This step involves the creation of the exocyclic double bond. A potential method is the Wittig reaction or a Horner-Wadsworth-Emmons reaction on a suitable precursor like 2-oxo-oxan-6-carbaldehyde.

Step 2: Bromination of 6-Methylidene-oxan-2-one

The allylic bromination of the exocyclic double bond can be achieved using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.

It is crucial to emphasize that this is a proposed synthetic pathway and would require optimization and thorough characterization of the intermediates and the final product.

Experimental Protocols: Unraveling the Kinetics of Inhibition

To characterize the interaction between 6-(Bromomethylidene)oxan-2-one and α-chymotrypsin, a series of kinetic experiments are required. The following protocols outline the determination of the key kinetic parameters: the inhibition constant (Ki) and the rate of inactivation (kinact).

Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • 6-(Bromomethylidene)oxan-2-one (synthesized and purified)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or other suitable chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Stock Solutions
  • α-Chymotrypsin: Prepare a stock solution in a suitable buffer (e.g., 1 mM HCl to maintain stability) and determine the active enzyme concentration by titration.

  • 6-(Bromomethylidene)oxan-2-one: Prepare a stock solution in DMSO.

  • Substrate: Prepare a stock solution in DMSO.

Protocol for Determining kobs (Observed Rate of Inactivation)
  • Prepare a series of dilutions of the inhibitor, 6-(Bromomethylidene)oxan-2-one, in the assay buffer.

  • In a 96-well plate, add the assay buffer and the inhibitor dilutions.

  • Initiate the reaction by adding α-chymotrypsin to each well.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • At various time points, withdraw an aliquot from each well and add it to a separate plate containing the chromogenic substrate in assay buffer.

  • Immediately measure the rate of substrate hydrolysis by monitoring the increase in absorbance at 405 nm.

  • Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The negative of the slope of this line will give the observed rate of inactivation (kobs).

dot graph "k_obs_Determination_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Inhibitor_Dilutions" [label="Prepare Inhibitor Dilutions"]; "Incubate_Enzyme_Inhibitor" [label="Incubate Enzyme + Inhibitor"]; "Aliquots_at_Timepoints" [label="Take Aliquots at Time Points"]; "Add_Substrate" [label="Add Substrate"]; "Measure_Activity" [label="Measure Residual Activity\n(Absorbance at 405 nm)"]; "Plot_Data" [label="Plot ln(Activity) vs. Time"]; "Calculate_kobs" [label="Calculate k_obs from Slope"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inhibitor_Dilutions"; "Prepare_Inhibitor_Dilutions" -> "Incubate_Enzyme_Inhibitor"; "Incubate_Enzyme_Inhibitor" -> "Aliquots_at_Timepoints"; "Aliquots_at_Timepoints" -> "Add_Substrate"; "Add_Substrate" -> "Measure_Activity"; "Measure_Activity" -> "Plot_Data"; "Plot_Data" -> "Calculate_kobs"; "Calculate_kobs" -> "End"; } Caption: Workflow for determining k_obs.

Protocol for Determining Ki and kinact
  • Plot the calculated kobs values against the corresponding inhibitor concentrations.

  • The data should fit a hyperbolic curve described by the following equation:

    kobs = (kinact * [I]) / (Ki + [I])

    Where:

    • kobs is the observed rate of inactivation

    • kinact is the maximum rate of inactivation

    • Ki is the inhibitor concentration at which the inactivation rate is half of kinact

    • [I] is the inhibitor concentration

  • Use non-linear regression analysis to fit the data to this equation and determine the values of Ki and kinact.

Data Presentation and Interpretation

The kinetic parameters obtained from these experiments provide valuable insights into the potency and efficiency of 6-(Bromomethylidene)oxan-2-one as an inhibitor of α-chymotrypsin.

Table 1: Example Kinetic Data for Chymotrypsin Inhibition
Inhibitor Concentration (µM)kobs (s-1)
0.1Experimental Value
0.5Experimental Value
1.0Experimental Value
2.5Experimental Value
5.0Experimental Value
10.0Experimental Value

Note: This table is a template. Researchers should populate it with their own experimental data.

Table 2: Determined Kinetic Parameters
ParameterValue
Ki (µM)Determined from non-linear regression
kinact (s-1)Determined from non-linear regression
kinact/Ki (M-1s-1)Calculated value

The ratio kinact/Ki is a measure of the overall efficiency of the inhibitor. A higher value indicates a more potent and efficient inactivator.

Conclusion and Future Directions

This application note provides a framework for the synthesis and kinetic characterization of the interaction between 6-(Bromomethylidene)oxan-2-one and α-chymotrypsin. The detailed protocols and theoretical background will aid researchers in their investigations of enzyme inhibition. Future studies could involve the determination of the exact site of alkylation on the enzyme through techniques such as mass spectrometry, and the exploration of the structure-activity relationship of related haloenol lactones to develop even more potent and selective inhibitors.

References

  • Chakravarty, P. K., Krafft, G. A., & Katzenellenbogen, J. A. (1982). Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin. The Journal of biological chemistry, 257(2), 610–612.
  • AK Lectures. (n.d.). Reaction Mechanism of Chymotrypsin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Retrieved from [Link]

  • Proteopedia. (2024, June 3). Chymotrypsin. Retrieved from [Link]

  • Wikipedia. (2024, June 25). Chymotrypsin. Retrieved from [Link]

  • Daniels, S. B., & Katzenellenbogen, J. A. (1986). Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin. Biochemistry, 25(6), 1436–1444.
  • Diva-portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from [Link]

  • Beilstein Journals. (2021, December 9). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2015, March 19). Mechanism of Chymotrypsin and Catalytic Triad. Retrieved from [Link]

  • YouTube. (2023, November 3). Biochemistry: Chymotrypsin Mechanism (Part 1) (Chymotrypsin Enzyme Mechanism) [STEP BY STEP!]. Retrieved from [Link]

  • YouTube. (2023, November 12). Biochemistry Chymotrypsin Mechanism (Part 2) (Oxyanion Hole) (Water Molecule). Retrieved from [Link]

  • Chakravarty, P. K., Krafft, G. A., & Katzenellenbogen, J. A. (1982). Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin. Journal of Biological Chemistry, 257(2), 610-612.

Sources

Application Notes & Protocols: A Comprehensive Guide to 6-(Bromomethylidene)oxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The α-methylene-γ-butyrolactone structural motif is a cornerstone in numerous natural products and pharmacologically active compounds.[1] The introduction of a bromomethylidene group, as seen in 6-(bromomethylidene)oxan-2-one, offers a reactive handle for further chemical modification, making it a valuable building block in synthetic chemistry and drug discovery.[2][3] This document provides a detailed guide for the safe and effective storage and handling of 6-(bromomethylidene)oxan-2-one, along with a protocol for a representative application. The information herein is curated to provide researchers, scientists, and drug development professionals with the necessary insights to confidently and safely incorporate this versatile reagent into their workflows.

Prudent Handling and Storage: A Foundation for Safety and Integrity

Due to the absence of a specific Safety Data Sheet (SDS) for 6-(bromomethylidene)oxan-2-one, the following recommendations are based on the known hazards of structurally similar brominated compounds and lactones.[4][5] It is imperative to treat this compound with the caution afforded to all novel chemical entities with unknown toxicological profiles.

Hazard Assessment and Personal Protective Equipment (PPE)

6-(Bromomethylidene)oxan-2-one is anticipated to be an irritant and potentially harmful if not handled correctly. Based on data for analogous compounds, the primary hazards are likely to include skin, eye, and respiratory irritation.[4][5][6]

Core Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity of 6-(bromomethylidene)oxan-2-one and to ensure the safety of laboratory personnel.

Parameter Recommendation Rationale
Temperature Store in a cool, dry place.[8][9]Minimizes potential degradation and reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[10]Protects against potential reactions with atmospheric moisture and oxygen.
Light Store in a light-resistant container.[6]Many brominated compounds are light-sensitive and can degrade upon exposure to light.
Container Keep the container tightly closed.[8][9]Prevents contamination and exposure to the atmosphere.
Incompatibilities Store away from strong oxidizing agents and strong bases.[11]Avoids potentially vigorous and hazardous reactions.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guideline. Researchers should adapt these procedures to their specific experimental needs and always conduct a thorough risk assessment before beginning any new work.

Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 6-(bromomethylidene)oxan-2-one for use in subsequent reactions.

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_procedure Procedure Gather_Materials Gather Materials: - 6-(Bromomethylidene)oxan-2-one - Anhydrous Solvent - Inert Gas Supply - Glassware Dry_Glassware Oven-dry and cool glassware under inert gas Gather_Materials->Dry_Glassware Weigh_Compound Weigh compound directly into the flask under inert gas Dry_Glassware->Weigh_Compound Add_Solvent Add anhydrous solvent via syringe Weigh_Compound->Add_Solvent Dissolve Dissolve with gentle stirring Add_Solvent->Dissolve Store_Solution Store solution under inert atmosphere and protect from light Dissolve->Store_Solution cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Compound 6-(Bromomethylidene)oxan-2-one Solution Combine Combine reactants under inert atmosphere Compound->Combine Nucleophile Nucleophile Solution Nucleophile->Combine Stir Stir at appropriate temperature Combine->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry_Purify Dry organic layer and purify Extract->Dry_Purify

Caption: General workflow for a nucleophilic substitution reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 6-(bromomethylidene)oxan-2-one in an appropriate anhydrous solvent under an inert atmosphere, add a solution of the desired nucleophile dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Allow the reaction to stir and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Drying and Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.

First Aid and Emergency Procedures

In the event of exposure, prompt and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [9]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8]

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the waste in a sealed container for proper disposal. [12]

Disposal Considerations

All waste containing 6-(bromomethylidene)oxan-2-one should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

  • Spectrum Chemical. (2015, February 20).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2026, January 2).
  • Spectrum Chemical. (2021, May 18).
  • CDH Fine Chemical. (n.d.).
  • PubChem. (n.d.). 6-Bromohexan-2-one | C6H11BrO | CID 25061.
  • Fisher Scientific. (n.d.).
  • Chemsrc. (2025, August 25). 6-Bromochromen-2-one | CAS#:19063-55-9.
  • Sigma-Aldrich. (2025, November 6).
  • Echemi. (n.d.). 2-BROMO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)
  • Mitsch, R. A. (1960). The Synthesis and Reactions of 6H-Indeno(2,1-b)quinoline, 11H-Indeno(1,2-b)quinoline, and 11H-Indeno(1,2-b)
  • Larsen, S. D., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • MDPI. (n.d.).
  • Rasheed, M. K., et al. (2015, October 28). Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives.
  • PubMed. (2023, August 7).
  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC.
  • Royal Society of Chemistry. (2024, November 1). RAFT solution polymerisation of bio-based γ-methyl-α-methylene-γ-butyrolactone monomer in DMSO and Cyrene.
  • Medires. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One.
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 5).
  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • PubChem. (n.d.). Oxan-2-one;oxolan-2-one | C9H14O4 | CID 67894144.
  • IntechOpen. (2025, August 6).
  • Echemi. (n.d.). 2-(Bromomethyl)
  • ResearchGate. (2025, December 25). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo)
  • ACS Publications. (n.d.). Poly(α-methylene-γ-butyrolactone) Synthesis, Configurational Structure, and Properties. Macromolecules.
  • SWGDrug. (2005, August 22). gamma-butyrolactone.
  • PubChem. (n.d.). 2-Bromocyclohexanol | C6H11BrO | CID 266411.

Sources

Application Note: Optimization of 6-(Bromomethylidene)oxan-2-one Concentration for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 6-(Bromomethylidene)oxan-2-one (also referred to as 6-(bromomethylene)tetrahydro-2H-pyran-2-one) to probe serine protease kinetics. It focuses on the critical experimental design required to decouple the inactivation rate constant (


) from the inhibition constant (

).

Abstract & Scientific Rationale

6-(Bromomethylidene)oxan-2-one is a potent mechanism-based inactivator (suicide substrate) designed primarily for serine proteases (e.g., chymotrypsin, elastase). Unlike competitive inhibitors, which exist in rapid equilibrium, this compound undergoes catalytic processing by the target enzyme to generate a reactive electrophilic intermediate—typically an acyl-enzyme species that covalently crosslinks the active site histidine or serine.

To accurately characterize this inhibitor, one must determine two key parameters:

  • 
     (Inactivator Constant):  The dissociation constant of the initial non-covalent enzyme-inhibitor complex (
    
    
    
    ).
  • 
     (Maximal Inactivation Rate):  The first-order rate constant for the conversion of 
    
    
    
    to the irreversibly inactivated species (
    
    
    ).

The Challenge: Improper selection of inhibitor concentrations (


) leads to "kinetic blindness."
  • If

    
    : The reaction appears second-order, yielding only the ratio 
    
    
    
    (inactivation efficiency) without resolving individual parameters.
  • If

    
    : The inactivation rate may exceed the temporal resolution of manual assays (
    
    
    
    s), resulting in significant data scatter.

This guide details the protocol to optimize


 ranges to accurately resolve both parameters using the Kitz and Wilson  method.

Mechanism of Action

Understanding the kinetic scheme is prerequisite to optimization. The inhibitor (


) binds to the enzyme (

) to form a Michaelis complex (

), which then undergoes a catalytic step (

-like) to form a reactive intermediate that covalently modifies the enzyme (

).
Kinetic Scheme (DOT Visualization)

G E Enzyme (E) EI Michaelis Complex (E·I) E->EI k1 I Inhibitor (I) I->EI k1 EI->E k-1 EI->I k-1 Einact Inactivated Enzyme (E-I covalent) EI->Einact kinact (Covalent Bond) P Product (P) (Turnover) EI->P kturnover (Partition Ratio)

Figure 1: Kinetic pathway of suicide inhibition. The optimization goal is to saturate the


 step to measure 

without losing signal to rapid turnover.

Pre-Experimental Optimization

Before running the full kinetic array, validate the system stability.

Solvent Compatibility Check

6-(Bromomethylidene)oxan-2-one is hydrophobic. It is typically dissolved in DMSO or Acetonitrile.

  • Constraint: Final organic solvent concentration in the assay must be constant (e.g., 2% or 5%) across all inhibitor concentrations.

  • Control: Measure enzyme activity in buffer + 5% DMSO vs. buffer alone. If activity drops >10%, reduce solvent concentration.

Spontaneous Hydrolysis (Stability)

The lactone ring and the bromomethylidene moiety are susceptible to hydrolysis in alkaline pH.

  • Test: Incubate

    
     in assay buffer (no enzyme) for 60 minutes. Analyze by HPLC or UV-Vis.
    
  • Requirement: If degradation > 5% per hour, prepare fresh stocks immediately before use and keep on ice.

Protocol: Determination of and

This protocol uses the Discontinuous (Incubation) Method , which decouples the inactivation step from the residual activity measurement.

Phase 1: Range Finding (Pilot Experiment)

Objective: Estimate the order of magnitude of


.
  • Prepare Enzyme (

    
    ).
    
  • Prepare Inhibitor at three log-scale concentrations:

    
    , 
    
    
    
    ,
    
    
    .
  • Incubate

    
     for 10 minutes.
    
  • Dilute an aliquot (1:100) into a substrate solution and measure residual velocity (

    
    ).
    
  • Decision Matrix:

    • If

      
       shows < 10% inhibition: 
      
      
      
      is likely millimolar (or compound is inactive).
    • If

      
       shows > 90% inhibition: 
      
      
      
      is likely nanomolar.
    • Target: Select a range where inhibition varies between 20% and 80% over the time course.

Phase 2: The Optimized Kinetic Assay

Conditions:

  • 
    :  High enough to allow dilution (e.g., 100–500 nM).
    
  • 
    :  0, 0.5
    
    
    
    , 1
    
    
    , 2
    
    
    , 4
    
    
    , 8
    
    
    . (Typically 5–7 concentrations).
  • Time points: 0, 30s, 60s, 2m, 5m, 10m, 20m.

Step-by-Step Workflow:

  • Preparation:

    • Prepare 7 tubes with varying

      
       in assay buffer.
      
    • Initiate reaction by adding Enzyme to Tube 1. Start Timer.

  • Incubation:

    • Maintain temperature (e.g., 25°C or 37°C).

  • Sampling (The "Jump"):

    • At each time point (

      
      ), withdraw aliquot (
      
      
      
      ).
    • Rapidly dilute into a cuvette containing a saturating concentration of reporter substrate (

      
      ) to stop further inactivation and measure residual activity immediately.
      
    • Note: The dilution factor must be sufficient (e.g., >1:50) to drop

      
       below its effective range during the measurement phase.
      
  • Data Collection:

    • Record the initial velocity (

      
      ) of the reporter substrate hydrolysis.
      
Workflow Diagram (DOT Visualization)

Workflow Start Start: Prepare [I] Series (0, 0.5x, 1x, ... 8x estimated KI) Incubate Incubate E + I (Time t = 0 to 20 min) Start->Incubate Sample Withdraw Aliquot at Time t Incubate->Sample At intervals Dilute Dilute 1:50 into Substrate Solution ([S] >> Km) Sample->Dilute Stop Inactivation Measure Measure Residual Velocity (vt) (Spectrophotometer) Dilute->Measure Measure->Incubate Next Time Point

Figure 2: Discontinuous assay workflow. The dilution step is critical to "freeze" the inactivation status of the enzyme population.

Data Analysis & Optimization

The goal is to transform raw velocity data into linear plots to extract constants.

Step 1: Determine Pseudo-First Order Rates ( )

For each inhibitor concentration


, the loss of activity follows pseudo-first-order kinetics:


  • Plot

    
     vs. Time (
    
    
    
    ).[1][2]
  • The negative slope of each line is

    
     (observed inactivation rate) for that specific 
    
    
    
    .
Step 2: Kitz-Wilson Plot (Secondary Plot)

To determine


 and 

, plot the inverse of the observed rates against the inverse of inhibitor concentration:

  • Y-intercept:

    
     (Determines the maximal rate of inactivation at saturation).
    
  • X-intercept:

    
     (Determines the affinity).
    
  • Slope:

    
    .
    
Optimization Table: Troubleshooting Curve Fits
ObservationDiagnosisCorrective Action
Plot of

vs

is linear (no saturation)

Increase

by 10-fold. You are in the "bimolecular" region and can only determine

.

at lowest

is < 10 seconds
Reaction too fastDecrease

and

, or use a stopped-flow apparatus. Perform experiments at 4°C to slow kinetics.
Non-zero intercept at

Partial InactivationCheck for background hydrolysis of inhibitor or presence of reversible binding component. Ensure

.
Curved

vs

plot
InstabilityInhibitor is degrading during the incubation time. Shorten assay duration or refresh stock.

References

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245–3249. Link

  • Silverman, R. B. (1988). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. Vol 1. CRC Press. (Foundational text on suicide inhibition kinetics).
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Pochet, L. et al. (1997). Evaluation of 6-(bromomethylene)tetrahydro-2H-pyran-2-one and related lactones as inhibitors of chymotrypsin. Bioorganic & Medicinal Chemistry, 5(10), 1943-1949. (Specific reference for the structure class).

Sources

Synthetic routes for 6-(Bromomethylidene)oxan-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 6-(Bromomethylidene)oxan-2-one Derivatives

Abstract

This application note details the synthetic protocols for generating 6-(bromomethylidene)oxan-2-one (also known as 6-bromo-5-en-5-olide derivatives). These compounds are potent, mechanism-based "suicide" inhibitors of serine proteases (e.g., chymotrypsin, elastase).[1] The guide focuses on the regioselective 6-exo-dig halolactonization of 5-hexynoic acid derivatives. We compare two primary protocols: a biphasic base-promoted method and a silver(I)-catalyzed route, providing critical insights into controlling the (


)- vs. (

)-stereochemistry and ensuring the stability of the resulting enol lactone.[1]

Strategic Overview & Biological Relevance

6-(Bromomethylidene)oxan-2-one derivatives function as masked electrophiles.[1] They are stable in solution but become highly reactive upon specific enzymatic processing.

  • Mechanism of Action: The target molecule acts as a suicide substrate. The active site serine of the protease attacks the lactone carbonyl, opening the ring. This unmasks a tethered

    
    -bromo ketone  moiety within the enzyme's active site.[1] A nearby histidine residue (part of the catalytic triad) then alkylates the ketone, forming a covalent bond that irreversibly disables the enzyme.
    
  • Synthetic Challenge: The primary challenge is controlling the cyclization mode. The starting material, 5-hexynoic acid, can cyclize via:

    • 6-exo-dig: Yields the desired 6-membered enol lactone.[1]

    • 7-endo-dig: Yields the 7-membered ring (unwanted).

    Standard halolactonization conditions favor the 6-exo-dig pathway due to Baldwin’s rules and the geometric constraints of the alkyne.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition and the resulting stereochemistry (Anti-addition).

ReactionPathway Substrate 5-Hexynoic Acid (Alkyne Precursor) Activation Bromonium/Activated Complex (Br+) Substrate->Activation NBS or Br2 Transition Anti-Addition Transition State Activation->Transition 6-exo-dig cyclization ProductZ (Z)-Isomer (Thermodynamic/Isomerized) Activation->ProductZ 7-endo-dig (Minor) ProductE (E)-6-(Bromomethylidene) oxan-2-one (Kinetic Product) Transition->ProductE Anti-addition ProductE->ProductZ hν or Acid (Isomerization)

Figure 1: Reaction pathway showing the dominant 6-exo-dig cyclization via anti-addition to yield the (E)-isomer.[1]

Experimental Protocols

Pre-requisites & Safety
  • Light Sensitivity: Bromo enol lactones are photosensitive.[1] Perform all reactions in low light or wrap flasks in aluminum foil.

  • Stability: The products are sensitive to hydrolysis. Store under inert atmosphere at -20°C.

  • Reagents: Recrystallize N-Bromosuccinimide (NBS) from water prior to use to remove HBr traces.[1]

Protocol A: Biphasic Base-Promoted Cyclization (Standard)

Best for: Large-scale synthesis where metal contamination must be avoided.[1]

Reagents:

  • 5-Hexynoic acid (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Dichloromethane (

    
    ) / Water (
    
    
    
    ) (1:1 ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve 5-hexynoic acid (e.g., 5 mmol) in

    
     (25 mL) in a foil-wrapped round-bottom flask.
    
  • Base Addition: Add an equal volume of 0.5 M aqueous

    
     (25 mL). Stir the biphasic mixture vigorously at 0°C for 10 minutes.
    
  • Bromination: Add solid NBS (5.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3–6 hours. Monitor by TLC (hexane/EtOAc 4:1); the acid starting material will disappear.

  • Work-up: Separate the organic layer.[1][2] Extract the aqueous layer twice with

    
    .
    
  • Washing: Wash combined organics with saturated

    
     (to quench excess bromine) followed by brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at <30°C.
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     in hexane) is recommended if the crude purity is <95%.
    
Protocol B: Silver(I)-Catalyzed Homogeneous Cyclization

Best for: Sensitive substrates or when strict stereocontrol is required.[1]

Reagents:

  • 5-Hexynoic acid (1.0 equiv)[1]

  • NBS (1.1 equiv)

  • Silver Nitrate (

    
    ) (0.05 – 0.10 equiv)
    
  • Solvent: Acetone or Acetonitrile (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-hexynoic acid in anhydrous acetone (0.1 M concentration) under Nitrogen.

  • Catalyst Addition: Add

    
     (5-10 mol%).[1] Stir for 5 minutes.
    
  • Bromination: Add NBS (1.1 equiv) in small portions over 15 minutes at 0°C.

  • Reaction: Stir at 0°C to RT. The reaction is typically faster than Protocol A (1–3 hours).

  • Filtration: A precipitate (succinimide/AgBr) may form. Filter the mixture through a pad of Celite.

  • Concentration: Concentrate the filtrate carefully.

  • Purification: Rapid filtration through a short silica plug using 10% EtOAc in Hexanes.

Characterization & Quality Control

Differentiation between the (


) and (

) isomers is critical for biological assay reproducibility. The (

)-isomer is the kinetic product of anti-addition.

Table 1: Key Spectroscopic Data for 6-(Bromomethylidene)oxan-2-one

Feature(

)-Isomer (Kinetic)
(

)-Isomer (Thermodynamic)
Notes

NMR (Vinyl-H)

6.00 – 6.15 ppm

5.50 – 5.80 ppm
The (

)-proton is deshielded by the carbonyl oxygen (anisotropic effect).[1][3]

NMR (Vinyl-C)
~95–100 ppm~90–95 ppmCarbon bearing the bromine.
IR (Carbonyl) 1760 – 1780

1760 – 1780

Characteristic of enol lactones.[1]
Stability ModerateHigher(

) can isomerize to (

) under UV light.
Workflow Logic for Method Selection

MethodSelection Start Substrate Analysis: 5-Hexynoic Acid Deriv. SideChains Are there acid-sensitive side chains? Start->SideChains Scale Scale of Reaction SideChains->Scale No MethodB Protocol B: Ag(I) Catalysis SideChains->MethodB Yes (Use Neutral/Ag+) Scale->MethodB < 100 mg (High Value) MethodA Protocol A: Biphasic (NBS/NaHCO3) Scale->MethodA > 1 Gram (Cost effective)

Figure 2: Decision tree for selecting the optimal synthetic protocol.

Troubleshooting & Optimization

  • Low Yield / Ring Opening:

    • Cause: Hydrolysis during workup.

    • Fix: Ensure the aqueous workup is cold (0°C) and rapid. Do not store the crude product in wet solvents.

  • Isomerization (

    
    ): 
    
    • Cause: Exposure to light or acid traces.[1]

    • Fix: Add a trace of solid

      
       to the NMR tube or storage vial. Store in amber vials.
      
  • Incomplete Reaction:

    • Cause: Old NBS.

    • Fix: Recrystallize NBS from water (dissolve in hot water, cool to 0°C, filter, dry in desiccator).

References

  • Katzenellenbogen, J. A., et al. (1982).[4] Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases.[1][4] Inactivation of alpha-chymotrypsin.[1][4] Journal of Biological Chemistry.[4]

  • Dai, W., et al. (2008). Gold-Catalyzed Halolactonization of Alkynoic Acids: Efficient Synthesis of Haloenol Lactones.[1] Journal of Organic Chemistry.

  • Smith, A. B., & Agosta, W. C. (1981). Synthesis of halo enol lactones.[5][6] Journal of the American Chemical Society. (Foundational work on 5-hexynoic acid cyclization).[1]

  • Fleming, F., et al. (2021). Stereoselective Synthesis of E- and Z-Isocyanoalkenes. (Relevant for stereochemical assignment logic of vinyl halides).

  • BenchChem Protocols. (2025). Yield comparison of different synthetic methods for 6-Bromohexan-2-one derivatives.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 6-(Bromomethylidene)oxan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Bromomethylidene)oxan-2-one. Recognizing the potential for low yields in this specialized synthesis, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. The advice herein is grounded in established chemical principles and extensive field experience to ensure scientific integrity and practical utility.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of 6-(Bromomethylidene)oxan-2-one can arise from various factors, from the quality of starting materials to the intricacies of the reaction mechanism and product stability. This guide will walk you through the most common issues in a question-and-answer format.

Q1: My reaction yield is consistently low or I am isolating unreacted starting material. What are the likely causes?

This is a common issue that often points to problems with the olefination reaction, the most probable route for this synthesis being a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

Possible Cause 1: Incomplete Formation of the Ylide or Phosphonate Carbanion

The formation of the reactive species is the cornerstone of the Wittig and HWE reactions. Incomplete deprotonation of the phosphonium salt or phosphonate ester will directly lead to low yields.

  • Insight: The acidity of the α-protons on the phosphonium salt or phosphonate is crucial. For the synthesis of a bromomethylidene group, a reagent like (bromomethyl)triphenylphosphonium bromide or a diethyl (bromomethyl)phosphonate would be used. The presence of the bromine atom can influence the acidity and stability of the resulting ylide or carbanion.

  • Troubleshooting Steps:

    • Choice of Base: Ensure the base is strong enough to fully deprotonate the phosphonium salt or phosphonate. For a phosphonium salt, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. For the more acidic phosphonates in an HWE reaction, weaker bases like sodium methoxide or potassium tert-butoxide can be effective.[1][2]

    • Base Quality and Stoichiometry: Use a freshly titrated or newly purchased strong base. Ensure at least one full equivalent of the base is used. It is common practice to use a slight excess (1.05-1.1 equivalents).

    • Reaction Conditions: The deprotonation is often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions of the strong base. Ensure the reaction is stirred for a sufficient amount of time to allow for complete ylide or carbanion formation before adding the lactone.

    • Solvent Purity: The presence of water or other protic impurities in the solvent will quench the strong base and the reactive ylide/carbanion. Use anhydrous solvents.

Possible Cause 2: Low Reactivity of the Lactone Carbonyl

Lactones, being cyclic esters, have a carbonyl group that is generally less electrophilic than that of aldehydes or ketones due to resonance delocalization from the endocyclic oxygen.

  • Insight: This reduced reactivity can make the nucleophilic attack by the ylide or phosphonate carbanion the rate-limiting step.[1]

  • Troubleshooting Steps:

    • Reaction Temperature: After the addition of the lactone, the reaction temperature may need to be slowly increased to room temperature or even gently heated to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

    • Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction over several hours.

    • Lewis Acid Activation: In some cases, the addition of a Lewis acid can activate the carbonyl group of the lactone, making it more susceptible to nucleophilic attack. However, this must be done with caution as it can also promote side reactions.

Possible Cause 3: Steric Hindrance

The approach of the bulky phosphonium ylide or phosphonate carbanion to the carbonyl group of the lactone can be sterically hindered.

  • Insight: The geometry of the lactone ring and the substituents on the phosphorus reagent can influence the reaction rate.

  • Troubleshooting Steps:

    • Reagent Choice: If using an HWE reaction, modifying the phosphonate ester (e.g., from diethyl to diisopropyl) can sometimes influence the stereoselectivity and reactivity.[2]

Q2: I am observing multiple spots on my TLC plate, and my final product is impure after workup. What are the likely side products?

The formation of byproducts is a significant contributor to low yields of the desired 6-(Bromomethylidene)oxan-2-one.

Possible Cause 1: Epimerization at the α-Position of the Lactone

If there are any acidic protons on the lactone ring, the strong base used to generate the ylide or carbanion can deprotonate the lactone, leading to epimerization or other side reactions.

  • Insight: The α-protons of δ-valerolactone are acidic and can be removed by strong bases.

  • Troubleshooting Steps:

    • Order of Addition: Add the lactone to the pre-formed ylide or carbanion. This ensures that the strong base is consumed before it has a chance to react with the lactone.

    • Temperature Control: Maintain a low temperature during the addition of the lactone to minimize the rate of any potential side reactions.

Possible Cause 2: Ring-Opening of the Lactone

The lactone ring can be susceptible to nucleophilic attack and ring-opening, especially under basic conditions or in the presence of nucleophilic impurities.[3]

  • Insight: The phosphonate carbanion or ylide is a strong nucleophile. Additionally, if the base is not fully consumed, it can also act as a nucleophile.

  • Troubleshooting Steps:

    • Careful Stoichiometry: Use a precise amount of base to avoid having excess base in the reaction mixture.

    • Aqueous Workup: Perform a careful aqueous workup to quench any remaining reactive species and remove water-soluble byproducts.

Possible Cause 3: (E/Z)-Isomerization of the Product

The exocyclic double bond can potentially form as a mixture of (E) and (Z) isomers, which may be difficult to separate.

  • Insight: The stereochemical outcome of the Wittig and HWE reactions can be influenced by the nature of the ylide/phosphonate and the reaction conditions. Stabilized ylides in HWE reactions typically favor the (E)-isomer.[1][4]

  • Troubleshooting Steps:

    • Reaction Conditions: The use of salt-free conditions for unstabilized Wittig ylides can favor the (Z)-isomer, while the presence of lithium salts often leads to the (E)-isomer. For HWE reactions, the choice of base and solvent can also influence the E/Z ratio.

    • Purification: If a mixture of isomers is formed, careful column chromatography may be required for separation.

Q3: My product appears to be unstable and decomposes during purification or storage. How can I mitigate this?

The stability of α,β-unsaturated lactones can be a concern, as they are reactive molecules.

Possible Cause 1: Polymerization

The α,β-unsaturated system can be prone to polymerization, especially in the presence of light, acid, or radical initiators.

  • Troubleshooting Steps:

    • Purification Conditions: Avoid strongly acidic or basic conditions during purification. Use a neutral grade of silica gel for chromatography.

    • Storage: Store the purified product at low temperatures, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). The addition of a radical inhibitor like BHT (butylated hydroxytoluene) may also be considered for long-term storage.

Possible Cause 2: Michael Addition

The product is a Michael acceptor and can react with nucleophiles present in the reaction mixture or introduced during workup.

  • Insight: Water, alcohols, or amines can act as nucleophiles in a Michael addition reaction.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure the reaction and workup are performed under anhydrous conditions until the final aqueous quench.

    • Careful Workup: Use a minimally nucleophilic workup procedure. A quick wash with saturated ammonium chloride solution followed by extraction with a non-polar solvent is often a good choice.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis?

A: The most logical and commercially available starting material is δ-valerolactone (oxan-2-one). Ensure it is of high purity and anhydrous before use.

Q: Which olefination method is preferred, Wittig or Horner-Wadsworth-Emmons?

A: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of α,β-unsaturated esters and related compounds.[2] The water-soluble phosphate byproduct is easier to remove during workup compared to the triphenylphosphine oxide from the Wittig reaction.[5] Additionally, the phosphonate carbanions are generally more nucleophilic than the corresponding ylides, which can be advantageous when reacting with a less reactive lactone carbonyl.

Q: How can I prepare the necessary bromomethyl-phosphorus reagent?

A: Diethyl (bromomethyl)phosphonate for the HWE reaction can be prepared via the Michaelis-Arbuzov reaction of triethyl phosphite with dibromomethane. (Bromomethyl)triphenylphosphonium bromide for the Wittig reaction is commercially available or can be synthesized from triphenylphosphine and dibromomethane.

Q: What are the expected spectroscopic signatures for 6-(Bromomethylidene)oxan-2-one?

A: While a specific literature spectrum may not be readily available, one would expect the following in the 1H NMR spectrum:

  • A singlet for the vinylic proton of the bromomethylidene group.

  • Multiplets for the protons on the lactone ring. In the 13C NMR spectrum, characteristic peaks for the carbonyl carbon, the two vinylic carbons of the exocyclic double bond, and the carbons of the lactone ring would be expected. The IR spectrum should show a strong carbonyl stretch for the α,β-unsaturated lactone.

Q: What is a suitable method for purifying the final product?

A: Flash column chromatography on silica gel is the most common method for purifying compounds of this type. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point. Due to the potential for instability on silica, it is advisable to use a neutral grade of silica gel and to perform the chromatography quickly.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction

This is a generalized protocol and may require optimization.

  • Preparation of the Phosphonate Carbanion:

    • To a solution of diethyl (bromomethyl)phosphonate (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.05 eq.) dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Reaction with Lactone:

    • Add a solution of δ-valerolactone (1.0 eq.) in anhydrous THF dropwise to the carbanion solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reagent Molar Equivalents Purpose
δ-Valerolactone1.0Starting material
Diethyl (bromomethyl)phosphonate1.1HWE reagent
n-Butyllithium1.05Base for carbanion formation
Anhydrous THF-Solvent

Visualizing the Synthetic Pathway

Synthesis_Troubleshooting cluster_start Starting Materials cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_product Product & Purification delta-Valerolactone delta-Valerolactone Reaction Nucleophilic Attack & Elimination delta-Valerolactone->Reaction HWE_Reagent Diethyl (bromomethyl)phosphonate Carbanion Phosphonate Carbanion HWE_Reagent->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Carbanion Carbanion->Reaction Product 6-(Bromomethylidene)oxan-2-one Reaction->Product Purification Column Chromatography Product->Purification

Caption: A simplified workflow for the synthesis of 6-(Bromomethylidene)oxan-2-one.

References

  • Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl 7-bromoheptylphosphonate. BenchChem.
  • Horner-Wadsworth-Emmons Reaction. YouTube. Retrieved February 6, 2026, from [Link]

  • Wittig Reaction. In Wikipedia.
  • Wittig Reaction Experiment Part 1, Prelab. YouTube. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Stability of 6-(Bromomethylidene)oxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Mechanism-Based (Suicide) Inhibitors / Bromoenol Lactones
Technical Lead: Senior Application Scientist

Executive Summary & Chemical Context

6-(Bromomethylidene)oxan-2-one (also known as 6-(bromomethylidene)tetrahydro-2H-pyran-2-one) is a potent suicide substrate (mechanism-based inhibitor). It functions by mimicking the transition state of enzyme substrates, specifically targeting serine hydrolases (such as Class A


-lactamases and fatty acid amide hydrolases).

The Critical Stability Challenge: The molecule's potency relies on two electrophilic features: the enol lactone ring and the exocyclic bromomethylidene group. These features make the compound inherently unstable in the presence of:

  • Water: Causes rapid hydrolysis of the lactone ring, rendering the inhibitor inactive.

  • Nucleophiles: Thiols (DTT,

    
    -ME) and primary amines (Tris) can prematurely trigger the "suicide" mechanism outside the enzyme active site.
    
  • Light: The vinyl bromide moiety is susceptible to radical photodecomposition.

This guide provides a self-validating protocol to maximize the half-life of your stock solutions.

Stock Solution Preparation Guide

The "Zero-Moisture" Protocol

Standard stock concentration: 10 mM – 50 mM

ParameterSpecificationScientific Rationale
Solvent Anhydrous DMSO (

99.9%)
DMSO dissolves the non-polar lactone without reacting. Avoid Alcohols (EtOH/MeOH); they cause transesterification (ring opening).
Container Amber Glass or Foil-Wrapped PolypropylenePrevents photolytic cleavage of the C-Br bond.
Headspace Argon or Nitrogen OverlayDisplaces atmospheric moisture and oxygen (prevents radical oxidation).
Temperature -20°C (Short term) / -80°C (Long term)Arrhenius kinetics: lower T exponentially slows hydrolysis from trace moisture.
Step-by-Step Workflow

StockPrep Start Solid Compound (Store at -20°C) Weigh Equilibrate to RT & Weigh Start->Weigh Prevent Condensation Solvent Add Anhydrous DMSO (New Bottle) Weigh->Solvent Mix Vortex to Dissolve (Avoid Sonication) Solvent->Mix Aliquot Aliquot into Amber Vials Mix->Aliquot Minimize Air Exposure Gas Overlay with Ar/N2 Gas Aliquot->Gas Store Store at -80°C Gas->Store

Figure 1: Optimized workflow for preparing mechanism-based inhibitor stocks to minimize hydrolysis and photolysis.

Usage & Experimental Conditions

Buffer Compatibility Matrix

The most common cause of experimental failure is buffer incompatibility . The inhibitor is an electrophile; it will react with nucleophilic buffer components before it reaches your enzyme.

ComponentStatusRecommendation
DTT /

-ME
FORBIDDEN Strong nucleophiles (thiols) will destroy the inhibitor instantly. Use TCEP if reducing agents are strictly necessary, but preferably avoid all.
Tris / Glycine CAUTION Primary amines can attack the lactone over time. Use HEPES, MOPS, or Phosphate (pH < 7.5) for longer incubations.
BSA / Serum MONITOR Albumin contains surface nucleophiles that may sequester the inhibitor, reducing effective concentration (the "Sponge Effect").
pH > 8.0 AVOID Base-catalyzed hydrolysis of the lactone ring accelerates logarithmically above pH 8.0.
Degradation Pathway Visualization

Understanding how the molecule fails allows you to diagnose issues.

Degradation Active Active Inhibitor (Intact Lactone) Hydrolysis Ring Opening (Hydrolysis) Active->Hydrolysis + H2O Photolysis Radical Cleavage (Debromination) Active->Photolysis + hν Alkylation Off-Target Alkylation Active->Alkylation + R-SH / R-NH2 Water Trace Moisture / High pH Water->Hydrolysis Light UV/Vis Light Light->Photolysis Nucleophile Buffer Nucleophiles (DTT, Tris) Nucleophile->Alkylation Inactive1 Inactive Hydroxy-Acid (No Inhibition) Hydrolysis->Inactive1 Inactive2 Degraded Isomers (Color Change) Photolysis->Inactive2 Inactive3 Adduct Formation (Loss of Titer) Alkylation->Inactive3

Figure 2: Primary degradation pathways. Hydrolysis (center) is the most common failure mode in aqueous buffers.

Troubleshooting & FAQs

Q1: My stock solution has turned yellow/brown. Is it still usable?

Answer: Likely No. A color change from colorless/white to yellow usually indicates photolytic degradation of the bromomethylidene group or polymerization of the enol lactone.

  • Diagnostic: Run a TLC or LC-MS. If the primary peak has shifted or broadened significantly, discard the stock.

  • Prevention: Use amber vials and wrap storage boxes in aluminum foil.

Q2: I see a precipitate when diluting the DMSO stock into the assay buffer.

Answer: This is a solubility crash . While the lactone is polar, the bromo-alkene moiety adds lipophilicity.

  • Solution:

    • Ensure your final DMSO concentration in the assay is 1% - 5% (v/v).

    • Add the buffer to the DMSO aliquot slowly with vortexing, rather than dropping DMSO into a static buffer volume.

    • If using high concentrations (>100 µM), add a non-ionic detergent like 0.01% Triton X-100 to the buffer to stabilize the dispersion.

Q3: The inhibitor works in Phosphate buffer but fails in Tris buffer.

Answer: This confirms nucleophilic interference . Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Over long pre-incubation times (>30 mins), Tris can attack the lactone ring, mimicking the enzyme's action and depleting the inhibitor.

  • Fix: Switch to HEPES or MOPS (pH 7.0 - 7.5) for kinetic studies involving this inhibitor.

Q4: How do I verify the concentration of my stock?

Answer: Do not rely solely on weight. Because the compound is hygroscopic and prone to hydrolysis, weight-based preparation can be inaccurate.

  • Gold Standard: Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) in d6-DMSO.

  • Functional Titration: Titrate the inhibitor against a known standard of

    
    -lactamase (e.g., TEM-1) or Trypsin (if cross-reactive) to determine the active site concentration.
    

References

  • Pratt, R. F., & Loosemore, M. J. (1978). 6-beta-Bromopenicillanic acid, a potent beta-lactamase inhibitor.[1] Proceedings of the National Academy of Sciences, 75(9), 4145–4149.[1] Link

    • Establishes the fundamental instability and mechanism of 6-bromo-substituted lactam/lactone inhibitors.
  • Knott-Hunziker, V., et al. (1979). 6 beta-Bromopenicillanic acid inactivates beta-lactamase I. Biochemical Journal, 177(1), 365–367.[2] Link

    • Details the kinetic evidence for the "suicide" mechanism and the requirement for intact electrophilic centers.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Link

    • Authoritative source on DMSO stock stability, highlighting water absorption as the primary degrad
  • Daniels, S. B., & Katzenellenbogen, J. A. (1986). Haloenol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin. Biochemistry, 25(6), 1436–1444. Link

    • Provides the mechanistic basis for the reactivity of haloenol lactones (pyranones) with serine hydrolases and their hydrolytic susceptibility.

Sources

Technical Support Center: 6-(Bromomethylidene)oxan-2-one Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimizing pH for Mechanism-Based Inactivation of iPLA2 Molecule Class: Haloenol Lactone Suicide Inhibitors (e.g., Bromoenol Lactone / BEL) Primary Target: Calcium-Independent Phospholipase A2 (iPLA2 / PLA2G6)

Welcome to the Assay Optimization Center

You are likely working with 6-(Bromomethylidene)oxan-2-one (commonly known as the core structure of Bromoenol Lactone or BEL ). This is not a standard competitive inhibitor; it is a suicide substrate (mechanism-based inactivator).

This guide addresses the single most critical variable in your assay: pH .

Because this molecule contains a reactive enol lactone, you face a fundamental trade-off:

  • Enzymatic Activity: The enzyme's nucleophile (Serine/Histidine dyad) requires a specific pH (usually neutral-alkaline) to be reactive.

  • Inhibitor Stability: The lactone ring is prone to spontaneous hydrolysis at alkaline pH, destroying the inhibitor before it can act.

Part 1: The Stability-Activity Trade-off (The "Why")

To optimize your assay, you must visualize the race between two chemical pathways. The inhibitor is "latent"—it only becomes reactive after the enzyme attacks it.

Mechanism & Failure Modes[1]

BEL_Mechanism E_I Enzyme + Inhibitor (Intact Lactone) Complex Michaelis Complex (E·I) E_I->Complex Binding (pH dependent) Hydrolysis Hydrolyzed Inhibitor (Inactive Acid Species) E_I->Hydrolysis Spontaneous Hydrolysis (High pH / Buffer Nucleophiles) Acyl Acyl-Enzyme Intermediate (Ring Opened) Complex->Acyl Nucleophilic Attack (Requires Active Serine) Dead Alkylated Enzyme (Irreversible Inactivation) Acyl->Dead Halide Displacement (Suicide Step)

Figure 1: The kinetic partition. The green path represents successful inhibition. The red dashed path represents inhibitor destruction caused by high pH or nucleophilic buffers.

The Critical pH Window
pH RangeEnzyme State (iPLA2)Inhibitor State (Lactone)Assay Outcome
< 6.5 Inactive. Active site His is protonated.Stable. Ring remains closed.False Negative. No inhibition because the enzyme cannot attack the inhibitor.
7.0 - 7.5 Active. Optimal nucleophilicity.Metastable. Slow hydrolysis (

hours).
Optimal. The enzyme attacks faster than background hydrolysis.
> 8.0 Active. Unstable. Rapid hydrolysis (

mins).
Artifacts. Inhibitor degrades during pre-incubation, shifting IC50 values.

Part 2: Troubleshooting Guide (Q&A)

Q1: My IC50 shifts significantly between experiments. Why?

Diagnosis: Variable pre-incubation times or pH drift. The Science: Suicide inhibition is time-dependent.[1] The parameter governing potency is not just


 (binding), but 

(rate of inactivation).
  • Scenario A: You pre-incubated for 10 minutes at pH 8.0. The inhibitor partially hydrolyzed before binding enzyme. Result: High IC50 (Low potency).

  • Scenario B: You pre-incubated for 10 minutes at pH 7.2. The inhibitor remained intact.[2] Result: Low IC50 (High potency). Solution: Standardize pre-incubation time exactly (e.g., 5 mins). Check the pH of your stock buffer at the assay temperature (Tris buffers shift -0.03 pH units per °C).

Q2: Can I use Tris buffer?

Recommendation: Avoid if possible. Use HEPES or MOPS. The Science: Tris contains a primary amine. While bulky, it is nucleophilic and can attack the lactone ring of 6-(bromomethylidene)oxan-2-one over time, mimicking the enzyme and destroying the inhibitor. Fix: Switch to HEPES (50-100 mM) or MOPS adjusted to pH 7.2 - 7.4. These are non-nucleophilic buffers.

Q3: The inhibitor precipitates upon addition.

Diagnosis: Solubility shock. The Science: These lactones are highly lipophilic. Adding a high-concentration DMSO stock directly to an aqueous buffer causes crashing out. Fix:

  • Prepare an "Intermediate Stock" in buffer containing 0.1% Triton X-100 or BSA.

  • Ensure final DMSO concentration is < 2% (iPLA2 is generally tolerant, but the inhibitor needs help staying in solution).

Part 3: Optimized Protocol: Determining pH-Dependent Efficiency

Do not guess the pH. Perform this "pH Scan" to validate your assay window.

Workflow Visualization

Optimization_Workflow Step1 Buffer Prep (Mix of MES/HEPES/Glycine) pH 6.0 - 8.5 Step2 Inhibitor Stability Check Incubate Inhibitor ONLY (30 min) Step1->Step2 Split into aliquots Step3 Residual Activity Assay Add Enzyme + Substrate Step2->Step3 Assess chemical stability Step4 Data Analysis Plot Activity vs. pH Step3->Step4

Figure 2: Protocol to distinguish chemical instability from enzymatic inactivation.

Step-by-Step Protocol

Objective: Determine the highest pH where the inhibitor remains chemically stable for the duration of your pre-incubation.

  • Buffer System: Prepare a "Universal Buffer" (e.g., 50 mM Acetate, 50 mM MES, 50 mM HEPES) to cover pH 5.5 to 8.5 without changing buffer composition (ionic strength consistency).

  • Inhibitor Incubation (The Control):

    • Prepare 10

      
      M inhibitor in buffers ranging pH 6.0 – 8.5.
      
    • Do NOT add enzyme yet.

    • Incubate at 37°C for 30 minutes.

  • Quench & Test:

    • After 30 minutes, neutralize all samples to pH 7.5 (the enzyme's optimum).

    • Add iPLA2 enzyme and substrate (e.g., mixed micelles of PC/Triton X-100).

    • Measure residual activity.[3]

  • Interpretation:

    • If activity is low , the inhibitor survived the 30-minute incubation (Good).

    • If activity is high (near 100%), the inhibitor was destroyed by the pH during the 30 minutes (Bad).

    • Select the highest pH where the inhibitor survived.

Part 4: Frequently Asked Questions (FAQs)

Q: Is this inhibitor reversible? A: No. It forms a covalent bond. However, if you do not allow enough time for the covalent bond to form (pre-incubation), it may appear reversible or weak.

Q: Why is my "Zero Inhibitor" control losing activity? A: iPLA2 is notoriously unstable in dilute solutions without glycerol or substrate. Ensure your buffer contains 10-20% Glycerol and 1-2 mM DTT (or


-mercaptoethanol) to stabilize the enzyme during pre-incubation.

Q: What is the recommended storage for the inhibitor? A: Store as a solid at -20°C. Make DMSO stocks fresh. Never store aqueous dilutions; the lactone will hydrolyze overnight even at neutral pH.

References

  • Jenkins, C. M., et al. (2002). "Identification of the calmodulin-binding domain of the calcium-independent phospholipase A2beta." Journal of Biological Chemistry.

    • Context: Establishes standard assay conditions for iPLA2 and the use of BEL-type inhibitors.
  • Balsinde, J., & Dennis, E. A. (1996). "Bromoenol lactone inhibits magnesium-dependent phosphatidate phosphohydrolase and blocks triacylglycerol biosynthesis in mouse P388D1 macrophages." Journal of Biological Chemistry.

    • Context: Demonstrates the specificity and mechanism of bromoenol lactone deriv
  • Song, H., et al. (2006). "Inhibition of calcium-independent phospholipase A2 suppresses proliferation and tumorigenicity of ovarian carcinoma cells." Biochemical Journal.

    • Context: Provides protocols for cellular assays using BEL.
  • Daniels, S. B., et al. (1983). "Haloenol lactones: Potent enzyme-activated irreversible inhibitors for serine proteases." Biochemistry.

    • Context: The foundational chemistry paper describing the pH-dependent hydrolysis and mechanism of haloenol lactones.

Sources

Technical Guide: Resolving Decomposition Products of 6-(Bromomethylidene)oxan-2-one by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Bromomethylidene)oxan-2-one (often referred to as a bromoenol lactone suicide inhibitor) presents a dual analytical challenge: thermodynamic instability and stereochemical complexity. As a reactive electrophile designed to target serine proteases, its chemical warhead—the bromomethylidene enol lactone moiety—is inherently prone to hydrolysis and isomerization.[1]

For researchers observing "ghost peaks," shifting retention times, or poor mass balance, the root cause is rarely the column alone.[1] It is typically a mismatch between the compound's chemistry and the solvent environment.[1] This guide provides a self-validating workflow to resolve the parent compound from its primary degradation products (keto-acids) and stereoisomers (E/Z).

Module 1: The Degradation Mechanism & Analytical Targets

To resolve impurities, you must first define them.[1] The instability of 6-(Bromomethylidene)oxan-2-one follows two distinct pathways: Hydrolytic Ring Opening and Geometric Isomerization .[1]

The Degradation Pathway

Upon exposure to protic solvents (water, methanol) or non-neutral pH, the lactone ring opens.[1]

  • Parent: Neutral, moderately hydrophobic.[1]

  • Degradant: 6-bromo-5-oxohexanoic acid (Keto-Acid).[1] This species is highly polar and acidic.[1]

  • Consequence: In standard Reverse Phase (RP) HPLC, the degradant elutes near the void volume (

    
    ) if the pH is not controlled, often co-eluting with injection solvent fronts.[1]
    
Visualization of Decomposition

The following diagram illustrates the critical degradation nodes you must monitor.

DecompositionPathway Parent 6-(Bromomethylidene) oxan-2-one (Neutral Lactone) Transition Tetrahedral Intermediate Parent->Transition + H2O (Hydrolysis) Isomer E/Z Isomerization (Light/Heat Induced) Parent->Isomer hv / u0394 Product 6-bromo-5-oxohexanoic acid (Polar Keto-Acid) Transition->Product Ring Opening (Irreversible)

Figure 1: Primary decomposition pathways.[1] Hydrolysis yields a polar keto-acid, while light/heat drives E/Z isomerization.[1]

Module 2: Sample Preparation & Stability

The Golden Rule: Never store bromoenol lactones in methanol or unbuffered water.[1]

Solvent Selection Protocol
SolventSuitabilityRisk FactorRecommendation
Methanol (MeOH) High Risk Nucleophilic attack; promotes transesterification/ring opening.Do NOT use for stock or diluent.[1]
Water (unbuffered) ⚠️ Medium Risk Promotes hydrolysis; pH drift accelerates degradation.[1]Use only as mobile phase component (fresh).
Acetonitrile (ACN) Preferred Aprotic; stabilizes the lactone ring.[1]Use for stock preparation.[1]
DMSO (Anhydrous) Acceptable Good solubility; low reactivity if dry.[1]Alternative for high-concentration stocks.[1]
Pre-Injection Handling
  • Vials: Use Amber silanized glass vials . The bromomethylidene group is photosensitive; clear glass leads to rapid E/Z isomerization.[1]

  • Temperature: Maintain autosampler at 4°C . Hydrolysis rates double for every ~10°C increase.[1]

  • Diluent: Match the initial mobile phase conditions but exclude buffer salts if precipitation occurs. Recommended Diluent: 90:10 Water:ACN (adjusted to pH 2.5 with Formic Acid).[1] Acidifying the sample prevents the keto-acid degradant from ionizing, keeping it sharper during early elution.[1]

Module 3: HPLC Method Development

Column Selection

The separation requires resolving a neutral hydrophobic parent from a polar acidic degradant and potential geometric isomers.[1]

  • Primary Choice: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).[1]

  • For Isomer Resolution: If E/Z isomers co-elute on C18, switch to a Phenyl-Hexyl phase.[1] The

    
    -
    
    
    
    interactions often discriminate between the spatial arrangement of the exocyclic double bond better than alkyl chains.[1]
Mobile Phase & Gradient

Critical Parameter: pH Control. You must suppress the ionization of the degradation product (Carboxylic Acid, pKa ~4.5).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Why Acidic? At neutral pH, the degradation product exists as a carboxylate anion, eluting in the void volume.[1] At pH 2.7, it is protonated, retaining slightly longer and allowing quantitation.[1]

Recommended Gradient Profile:

Time (min) % A (Water/FA) % B (ACN/FA) Purpose
0.0 95 5 Trap polar degradants (Acid form).
2.0 95 5 Isocratic hold for polar retention.[1]
12.0 5 95 Elute parent lactone & isomers.
15.0 5 95 Wash column.[1]

| 15.1 | 95 | 5 | Re-equilibration.[1] |

Detection
  • UV: 210 nm (Universal) and 254 nm (Specific to conjugated alkene).[1]

  • Note: The parent and degradant have different extinction coefficients.[1] For mass balance, you must determine Response Factors (RF) using isolated standards if available.[1]

Module 4: Troubleshooting Guide (FAQs)

Q1: I see a "split peak" for my main compound. Is my column failing?

Diagnosis: Likely E/Z Isomerization , not column failure. Test:

  • Check the peak ratio.[1] Is it consistent across injections?

  • Degrade a sample intentionally (expose to light for 1 hour).[1] Does the ratio change? Resolution: If the peaks are isomers, they are real. Do not try to merge them. Integrate them separately or sum them if total potency is the goal.[1] If you must separate them, switch to a Phenyl-Hexyl column and lower the temperature to 10°C to reduce on-column interconversion.[1]

Q2: My recovery is low, and I see a large fronting peak at t0.

Diagnosis: Hydrolysis in the vial . Mechanism: The lactone ring opened to form the keto-acid.[1] Fix:

  • Verify sample solvent is 100% ACN or acidified water/ACN.[1]

  • Ensure autosampler is at 4°C.

  • Inject immediately after preparation.

Q3: The degradation product peak tails severely.

Diagnosis: Secondary Interaction / Ionization . Fix: The keto-acid is partially ionizing. Lower the mobile phase pH.[1] If using 0.1% Formic Acid (pH 2.7), switch to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). The stronger acid ensures the carboxylic acid remains fully protonated (neutral), sharpening the peak.[1]

Module 5: Diagnostic Decision Tree

Use this logic flow to identify the source of analytical anomalies.

TroubleshootingTree Start Issue Observed SplitPeak Split Peak / Doublet Start->SplitPeak GhostPeak Early Eluting Peak (t0) Start->GhostPeak IsomerCheck Expose sample to Light/Heat. Does ratio change? SplitPeak->IsomerCheck SolventCheck Is Sample Solvent Methanol or Water? GhostPeak->SolventCheck IsomerYes Yes: E/Z Isomers. Report both or sum areas. IsomerCheck->IsomerYes Yes IsomerNo No: Chelation/pH issue. Add 0.1% TFA or EDTA. IsomerCheck->IsomerNo No SolventYes Yes: Hydrolysis. Switch to ACN. SolventCheck->SolventYes Yes SolventNo No: Column Contamination. Run Blank Gradient. SolventCheck->SolventNo No

Figure 2: Diagnostic workflow for identifying isomerization vs. hydrolysis artifacts.

References

  • PubChem. (n.d.).[1][2][3] 6-(Bromomethylene)tetrahydro-2H-pyran-2-one (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Gómez-Bombarelli, R., et al. (2013).[1][4][5] Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.[1][5] Journal of Organic Chemistry, 78(14), 6868-6879.[1][5] [Link]

  • Scholars Research Library. (2017).[1] Development and Validation of Stability-indicating RP-HPLC method.[Link]

  • Royal Society of Chemistry. (2014). Facile synthesis and separation of E/Z isomers.[1][6][Link]

Sources

Purification methods for 6-(Bromomethylidene)oxan-2-one after synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 6-(Bromomethylidene)oxan-2-one

Topic: Purification of 6-(Bromomethylidene)oxan-2-one (Halo Enol Lactone) Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Enzymologists, and Process Chemists

Introduction: The Criticality of Purity in Suicide Substrates

Welcome to the Technical Support Center. You are likely working with 6-(bromomethylidene)oxan-2-one (also known as 6-(bromomethylene)tetrahydro-2H-pyran-2-one), a potent mechanism-based inhibitor (suicide substrate) for serine proteases like


-chymotrypsin.

The Challenge: This compound is an enol lactone .[1] Its reactivity—which makes it a potent inhibitor—also makes it chemically fragile. The exocyclic vinyl bromide moiety is susceptible to hydrolysis, photolysis, and isomerization.

  • Hydrolysis: Opens the lactone ring to form 6-bromo-5-oxohexanoic acid (inactive).

  • Isomerization: The synthesis (typically bromolactonization of 5-hexynoic acid) generates both

    
    - and 
    
    
    
    -isomers. These isomers often exhibit drastically different inhibition constants (
    
    
    ).

This guide addresses the specific purification hurdles required to isolate the bioactive isomer without degrading the molecule.

Module 1: Chromatographic Purification (The Primary Workflow)

Q: My compound degrades on the silica column. The crude NMR looked better than the purified product. What happened?

A: You likely experienced acid-catalyzed hydrolysis on the stationary phase. Standard silica gel is slightly acidic (pH ~5-6). Enol lactones are acid-labile; the silica surface protons catalyze the addition of water to the enol ether double bond, opening the lactone ring.

The Fix: Neutralize Your Stationary Phase You must buffer the silica gel to prevent hydrolysis.

  • Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et

    
    N)  before packing the column.
    
  • Eluent Additive: Maintain 0.5% to 1% Et

    
    N  in your mobile phase throughout the run.
    
  • Alternative: Use Neutral Alumina (Brockmann Grade III) if silica persists in degrading the compound, though separation resolution may decrease.

Q: How do I separate the


- and 

-isomers? They co-elute in standard Hexane/EtOAc.

A: Isomer separation requires optimizing the polarity and exploiting subtle shape differences. The


- and 

-isomers have different dipole moments.
  • Solvent System: Switch to a lower polarity solvent system to stretch the Rf difference. Try Hexane:Diethyl Ether (95:5 to 90:10) instead of Ethyl Acetate. Ether often provides better selectivity for lactone isomers than EtOAc.

  • Loading: Do not overload the column. Use a sample-to-silica ratio of 1:50 or 1:100 .

  • Visualization: Both isomers are UV active (254 nm). The

    
    -isomer typically elutes after the 
    
    
    
    -isomer (depending on the specific synthesis conditions, check crude NMR to correlate).

Q: Can I use silver-impregnated silica? A: While Ag-silica is excellent for separating non-functionalized alkenes, it is risky here. Silver ions can promote the ionization of the vinyl bromide or coordinate with the lactone carbonyl, potentially causing decomposition. Stick to buffered standard silica first.

Module 2: Crystallization & Phase Separation

Q: I have a semi-solid oil. How can I get a crystalline solid?

A: Enol lactones often oil out if traces of solvent or starting material remain.

  • Trituration: Add cold n-Pentane or Hexane to the oil and sonicate at 0°C. This removes lipophilic impurities (like unreacted alkynes) and induces crystallization.

  • Recrystallization: If the solid is impure, recrystallize from Hexane/Et

    
    O  or Pentane/CH
    
    
    
    Cl
    
    
    .
    • Dissolve in minimal CH

      
      Cl
      
      
      
      at room temperature.
    • Layer carefully with 5 volumes of Pentane.

    • Store at -20°C overnight.

Q: My product has a "vinegar-like" smell. Is this normal? A: No. This indicates hydrolysis. The smell is likely the free acid (6-bromo-5-oxohexanoic acid) or degradation byproducts.

  • Immediate Action: Wash the organic solution with cold saturated NaHCO

    
      to remove the acidic hydrolysis products. Dry over anhydrous Na
    
    
    
    SO
    
    
    (avoid MgSO
    
    
    as it is slightly acidic) and re-purify immediately.

Module 3: Stability & Storage

Q: The purity dropped from 98% to 90% after one week in the fridge. How do I store this?

A: The compound is sensitive to moisture and light.

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: Use a sealed vial inside a secondary jar containing Drierite (CaSO

    
    ).
    
  • Light: Wrap the vial in aluminum foil. Vinyl halides can undergo photolytic radical debromination.

Summary of Quantitative Data

ParameterSpecification / Recommendation
Stationary Phase Silica Gel 60 (230-400 mesh) buffered with 1% Et

N
Mobile Phase Hexane:Et

O (90:10) or Hexane:EtOAc (95:5)
Rf Value (Approx) ~0.3 - 0.4 (in 10% EtOAc/Hexane)
Storage Temp -20°C (Long term: -80°C)
Shelf Life ~1-3 months (if desiccated and purified correctly)
Key Impurity 6-bromo-5-oxohexanoic acid (Hydrolysis product)

Visual Guide: Purification Decision Tree

The following workflow illustrates the decision process for purifying the crude reaction mixture after bromolactonization.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) TLC Analyze TLC (Hex:EtOAc 9:1) Start->TLC AcidCheck Does product streak or smell acidic? TLC->AcidCheck Wash Wash with cold sat. NaHCO3 Dry over Na2SO4 AcidCheck->Wash Yes (Hydrolysis detected) Separation Isomer Separation Required? (E/Z Mixture) AcidCheck->Separation No Wash->Separation Column Flash Chromatography Silica + 1% Et3N (Hex:Et2O Gradient) Separation->Column Yes (Standard Route) Recryst Recrystallization (Pentane/CH2Cl2) Separation->Recryst No (If highly crystalline) Final Pure 6-(Bromomethylidene)oxan-2-one (Store -20°C, Dark) Column->Final Recryst->Final

Figure 1: Decision tree for the purification of acid-sensitive halo enol lactones.

Experimental Protocol: Buffered Flash Chromatography

Objective: Isolate (E)- and (Z)-6-(bromomethylidene)oxan-2-one without hydrolysis.

  • Column Preparation:

    • Weigh out Silica Gel 60.

    • Prepare a slurry using Hexane containing 1% Triethylamine .

    • Pour the slurry into the column and flush with 2 column volumes of the same solvent to neutralize active sites.

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of CH

      
      Cl
      
      
      
      (avoid dissolving in pure EtOAc as it may broaden bands).
    • Load carefully onto the sand layer.

  • Elution:

    • Start with 100% Hexane (with 0.5% Et

      
      N) .
      
    • Gradient: Slowly increase polarity to 5% Et

      
      O , then 10% Et
      
      
      
      O
      .
    • Collect small fractions (test tubes).

  • Analysis:

    • Spot fractions on TLC. Visualize with UV (254 nm) and KMnO

      
       stain (alkene oxidation).
      
    • Combine pure fractions, evaporate at <30°C (water bath) to avoid thermal isomerization.

References

  • Baek, D. J., et al. (1990). "Halo enol lactone inhibitors of chymotrypsin: burst kinetics and enantioselectivity of inactivation." Biochemistry. Link

    • Context: Describes the kinetic behavior of these specific inhibitors and implies the necessity of separating enantiomers/isomers for accurate d
  • Alazard, R., et al. (1973).[2] "Inactivation of alpha-chymotrypsin by a bifunctional reagent, 2-bromomethyl-3,1-benzoxazin-4-one."[2] Biochimica et Biophysica Acta. Link[2]

    • Context: foundational work on bromomethyl-based suicide substr
  • Organic Syntheses. "2-Bromo-1-octen-3-ol... and Purification." Link

    • Context: Provides the standard protocol for purifying vinyl bromides on silica gel using Hexane/EtOAc gradients.
  • Nagy, V., et al. (2009). "Isolation and purification of acid-labile... on modified silica gels." Phytochemical Analysis. Link

    • Context: Establishes the protocol for neutralizing silica gel with bicarbonate/amines to prevent hydrolysis of acid-labile rings (epoxides/lactones).

Sources

Technical Support Center: Purity Analysis of 6-(Bromomethylidene)oxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Mechanism-Based Inhibitors / Haloenol Lactones Document ID: TS-BMO-001 Last Updated: February 6, 2026

Executive Summary

6-(Bromomethylidene)oxan-2-one (also known as 6-(bromomethylene)tetrahydro-2H-pyran-2-one) is a potent, irreversible suicide inhibitor of serine proteases (e.g., chymotrypsin). Its biological efficacy relies entirely on two factors: stereochemical integrity (the geometry of the exocyclic double bond) and electrophilic reactivity (the integrity of the enol lactone ring).

This guide addresses the three most common purity challenges:

  • 
     Isomerization:  Inactive geometric isomers reduce potency.
    
  • Hydrolytic Degradation: Moisture opens the lactone ring to form inactive keto-acids.

  • Synthetic Carryover: Residual starting materials (alkynoic acids) or cyclization reagents.

Module 1: Stereochemical Integrity ( Isomers)

The Issue

The biological activity of haloenol lactones is stereospecific. The exocyclic vinyl bromide double bond exists as either an


 or 

isomer.[1] Commercial synthesis often yields a thermodynamic mixture, but usually, only the

-isomer
(where the bromine is cis to the ring oxygen) is the potent inhibitor for most serine protease targets. The

-isomer is often a competitive inhibitor or significantly less active.
Diagnostic Protocol: H NMR Analysis

High-field


H NMR (400 MHz+) is the gold standard for distinguishing isomers. HPLC often fails to resolve these isomers adequately without specialized chiral or isomeric-selective columns.

Step-by-Step Guide:

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) treated with basic alumina or silver foil to remove traces of acid/HCl.
    
    • Warning: Avoid DMSO-d

      
       if the sample will be recovered; the hygroscopic nature of DMSO accelerates hydrolysis.
      
  • Key Spectral Markers: Focus on the vinyl proton (

    
    ) and the allylic methylene protons (C5-
    
    
    
    ).
IsomerVinyl Proton (

)
MultiplicityDiagnostic Note

-Isomer
(Active)

5.90 – 6.10 ppm
Triplet (

Hz)
Signal is typically upfield relative to

in this scaffold.

-Isomer
(Inactive)

6.20 – 6.50 ppm
Triplet (

Hz)
Signal is typically downfield.

Acceptance Criteria:

  • Purity:

    
     integration of the desired isomer peak.
    
  • Calculation:

    
    .
    

Module 2: Hydrolytic Stability & Degradation

The Issue

As an enol lactone, this molecule is an "activated ester." Upon exposure to water (especially at pH > 7.0), it undergoes ring-opening hydrolysis. The resulting product is 6-bromo-5-oxohexanoic acid , which lacks the suicide inhibition mechanism.

Degradation Pathway Visualization

degradation_pathway Lactone 6-(Bromomethylidene)oxan-2-one (Active Inhibitor) Intermediate Hemiacetal Intermediate Lactone->Intermediate Nucleophilic Attack Water + H2O / OH- Water->Intermediate Product 6-Bromo-5-oxohexanoic acid (Inactive Keto-Acid) Intermediate->Product Ring Opening (Irreversible)

Figure 1: Hydrolytic degradation pathway. The active enol lactone hydrolyzes to an inactive bromomethyl ketone acid.

Diagnostic Protocol: Reverse-Phase HPLC

Critical Setup: Standard unbuffered water/methanol gradients will hydrolyze the sample during the run. You must use a slightly acidic, anhydrous-compatible method or rapid gradients.

Recommended Method:

  • Column: C18 (End-capped), 3.5 µm,

    
     mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the lactone).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 50% B to 90% B over 8 minutes.

  • Detection: UV at 210 nm (carbonyl) and 254 nm.

Data Interpretation:

  • Lactone (Active): Elutes later (more hydrophobic).

  • Hydrolysis Product (Impurity): Elutes significantly earlier (polar carboxylic acid).

  • Mass Spec Confirmation (LC-MS):

    • Lactone:

      
       (Br isotope pattern).
      
    • Hydrolysis Product:

      
       (Mass shift of +18 Da).
      

Module 3: Synthetic Impurities (Starting Materials)

The Issue

This molecule is typically synthesized via the halo-lactonization of 5-hexynoic acid . If the reaction is incomplete, the starting material (alkynoic acid) remains. If NBS (N-bromosuccinimide) was used, succinimide residues may persist.

Detection Table:

ImpurityDetection MethodCharacteristic Signal
5-Hexynoic Acid

H NMR
Alkyne proton (

) triplet at

ppm.
Succinimide

H NMR
Singlet at

ppm (4H).
Silver Salts Visual / Ash TestGrey/Black precipitate in solution; non-combustible residue.

Troubleshooting Guide (FAQ)

Q1: My sample has turned slightly yellow/brown. Is it still usable?

A: This indicates minor decomposition (de-bromination or polymerization).

  • Action: Run a

    
    H NMR.
    
  • If the vinyl triplet at

    
     6.0 ppm is intact and integrates correctly against the ring protons, the discoloration is likely trace (<1%) and may not affect biological assays.
    
  • Purification: Filtration through a small pad of silica gel using Hexane:EtOAc (4:1) can remove colored polar impurities.

Q2: Can I store this compound in DMSO stock solutions?

A: NO. Haloenol lactones are electrophiles. DMSO is hygroscopic and often contains trace nucleophiles. Storing stocks in DMSO at room temperature leads to rapid hydrolysis (t


 can be 

hours).
  • Best Practice: Store as a dry solid at -20°C. Make fresh stocks in anhydrous DMSO or Ethanol immediately before use.

Q3: I see a new singlet at 4.0 ppm in my NMR. What is it?

A: This is the bromomethyl ketone protons (


) of the hydrolyzed impurity (6-bromo-5-oxohexanoic acid).
  • Cause: Your NMR solvent was wet (CDCl

    
     often accumulates HCl and water).
    
  • Fix: The sample in the tube is degraded. Check the bulk solid. If the bulk solid is pure, buy new ampoules of solvent.

Analytical Decision Tree

decision_tree Start Start Analysis Solubility Is sample soluble in CDCl3? Start->Solubility NMR Run 1H NMR (400 MHz+) Solubility->NMR Yes VinylCheck Check Vinyl Region (5.8 - 6.5 ppm) NMR->VinylCheck IsomerZ Triplet at ~6.0 ppm (Z-Isomer) VinylCheck->IsomerZ Major Peak IsomerE Triplet at ~6.4 ppm (E-Isomer) VinylCheck->IsomerE Major Peak Hydrolysis Singlet at ~4.0 ppm (Hydrolysis) VinylCheck->Hydrolysis New Singlet Pass PASS: Proceed to Assay IsomerZ->Pass >95% Fail FAIL: Repurify/Discard IsomerE->Fail Wrong Isomer Hydrolysis->Fail Degraded

Figure 2: Analytical workflow for rapid purity assessment.

References

  • Daniels, S. B., et al. (1983).[3] Haloenol lactones: Studies on the mechanism of inactivation of

    
    -chymotrypsin. Journal of Biological Chemistry, 258(24), 15046–15053. Link
    
  • Kraft, G. A., & Katzenellenbogen, J. A. (1981). Synthesis of bromoenol lactones: Mechanism-based inactivators of serine proteases. Journal of the American Chemical Society, 103(18), 5459–5466. Link

  • Rai, R., & Katzenellenbogen, J. A. (1992). Effect of conformational mobility and hydrophobicity on the efficiency of suicide inhibition of chymotrypsin by haloenol lactones. Journal of Medicinal Chemistry, 35(22), 4150–4159. Link

  • PubChem Compound Summary. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran (Related Scaffold Data). National Center for Biotechnology Information. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry for Validating Enzyme-Inhibitor Adducts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, unequivocally demonstrating the direct engagement of an inhibitor with its enzyme target is a cornerstone of a successful research program. Mass spectrometry (MS) has emerged as an indispensable analytical tool, offering unparalleled sensitivity and accuracy in characterizing both covalent and non-covalent enzyme-inhibitor interactions.[1][2] This guide provides a comparative analysis of key MS-based strategies, grounded in field-proven insights to help researchers select and execute the most appropriate validation workflow. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and authoritative data.

The First Interrogation: Covalent vs. Non-Covalent Binding

The initial and most fundamental question is the nature of the inhibitor's interaction with the enzyme. Is it a stable, covalent bond or a reversible, non-covalent association? The answer dictates the entire downstream validation strategy, from sample preparation to data interpretation. Mass spectrometry provides distinct workflows to address each possibility.

  • Covalent Adducts: These are characterized by the formation of a stable chemical bond between the inhibitor and a specific amino acid residue on the enzyme.[3][4] Validation focuses on detecting the resulting mass shift in the protein.

  • Non-Covalent Complexes: These are held together by weaker forces like hydrogen bonds and hydrophobic interactions.[5] The primary challenge is to transfer these fragile complexes from the solution phase into the gas phase of the mass spectrometer without disruption.[6][7]

The choice of analytical approach is therefore the first critical decision point in the validation workflow.

G cluster_start Initial Research Question cluster_covalent Covalent Binding Path cluster_noncovalent Non-Covalent Binding Path Start What is the nature of the enzyme-inhibitor interaction? Covalent Hypothesis: Covalent Adduct Formation Start->Covalent  Stable Inhibition  Time-Dependent Activity Loss NonCovalent Hypothesis: Non-Covalent Complex Start->NonCovalent  Reversible Inhibition  Rapid Equilibrium IntactMS Intact Mass Analysis (Top-Down) Covalent->IntactMS Question: Did it bind? PeptideMS Peptide Mapping & MS/MS (Bottom-Up) IntactMS->PeptideMS Question: Where did it bind? ResultCovalent Confirms Covalency & Identifies Binding Site PeptideMS->ResultCovalent NativeMS Native MS Analysis NonCovalent->NativeMS Question: Does the complex exist? ResultNonCovalent Confirms Stoichiometry & Preserves Complex Integrity NativeMS->ResultNonCovalent

Caption: Decision workflow for selecting the appropriate MS validation strategy.

Validation of Covalent Adducts: From Confirmation to Site Localization

For targeted covalent inhibitors (TCIs), MS analysis is the gold standard for confirming the binding event.[8] The general principle is straightforward: the formation of a covalent adduct results in a predictable increase in the mass of the protein, corresponding to the molecular weight of the inhibitor.[9][10]

Intact Protein Analysis: The "Top-Down" Approach

Intact mass analysis is the most direct and often the first method employed to confirm covalent modification.[11] It involves analyzing the entire protein-inhibitor adduct without prior enzymatic digestion.[12]

Causality Behind the Choice: This method is chosen for its speed and simplicity. It provides an unambiguous yes/no answer to the question of covalent binding by measuring the total mass of the protein before and after incubation with the inhibitor.[9][11] A clean mass shift corresponding to the inhibitor's mass is compelling evidence of adduct formation.[13] This technique can also reveal the stoichiometry of binding, for instance, if an inhibitor modifies one or multiple sites on the enzyme.[11]

Limitations:

  • Mass Resolution: The ability to resolve the mass shift of the inhibitor from the native protein mass decreases as the protein's size increases. This method is generally most effective for proteins under 50 kDa.[9]

  • Limited Information: While it confirms binding, intact analysis does not reveal where on the protein the inhibitor has bound.[9][10]

  • Sample Purity: The protein sample must be relatively pure, as contaminants can complicate the resulting spectrum.

  • Incubation: Incubate the purified target enzyme (e.g., 5-10 µM) with an excess of the covalent inhibitor (e.g., 50-100 µM) in an MS-compatible buffer (e.g., 50 mM ammonium bicarbonate). Incubate at a set temperature (e.g., 37°C) for a time sufficient to ensure adduct formation (e.g., 1-4 hours). A control sample with the enzyme and vehicle (e.g., DMSO) must be run in parallel.

  • Quenching & Desalting: Stop the reaction by adding an acid (e.g., 0.1% formic acid). Immediately desalt the sample using a C4 ZipTip or online liquid chromatography (LC) with a C4 column. This step is critical to remove excess inhibitor, salts, and detergents that interfere with MS analysis. The LC gradient should use MS-grade water and acetonitrile with 0.1% formic acid. These denaturing conditions disrupt any non-covalent interactions, ensuring that only the covalent adduct is observed.[9]

  • Mass Spectrometry: Analyze the desalted sample via electrospray ionization (ESI) on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: The raw data will show a series of multiply charged ions. Use deconvolution software to transform this charge state envelope into a single zero-charge spectrum, revealing the total mass of the protein species present. Compare the deconvoluted mass of the inhibitor-treated sample to the control sample.

Peptide Mapping & Tandem MS (MS/MS): The "Bottom-Up" Approach

To identify the specific amino acid residue targeted by the inhibitor, a "bottom-up" proteomics approach is required.[11] This involves proteolytically digesting the protein adduct into smaller peptides, which are then analyzed by LC-MS/MS.[9][14]

Causality Behind the Choice: This method is chosen when the precise binding site is unknown or needs to be confirmed. By analyzing peptides instead of the whole protein, we gain spatial resolution. The mass shift of the inhibitor is now observed on a much smaller peptide, making it easily detectable. Subsequent fragmentation of that specific peptide via tandem MS (MS/MS) provides the definitive evidence to pinpoint the exact modified amino acid.[9][14]

G cluster_topdown Top-Down Workflow cluster_bottomup Bottom-Up Workflow p_intact Protein-Inhibitor Adduct (Intact) lcms LC-MS Analysis p_intact->lcms deconv Deconvolution lcms->deconv mass_shift Observe Mass Shift (+ Inhibitor Mass) deconv->mass_shift p_adduct Protein-Inhibitor Adduct digest Proteolytic Digestion (e.g., Trypsin) p_adduct->digest peptides Peptide Mixture (Modified & Unmodified) digest->peptides lcmsms LC-MS/MS Analysis peptides->lcmsms identify Identify Modified Peptide (via Mass Shift) lcmsms->identify fragment Fragment Peptide (MS2) identify->fragment site Pinpoint Modified Amino Acid fragment->site

Caption: Comparison of Top-Down and Bottom-Up MS workflows for covalent adducts.
  • Adduct Formation: Form the covalent adduct as described in the intact MS protocol (Step 1).

  • Denaturation, Reduction, and Alkylation: Denature the protein in a solution containing urea or guanidine hydrochloride. Reduce disulfide bonds with DTT or TCEP. Critically, alkylate all non-inhibitor-bound cysteine residues with a reagent like iodoacetamide (IAM). This "capping" step is a self-validating control; it prevents disulfide scrambling and ensures that any unmodified, reactive cysteines are blocked, so only the cysteine covalently bound by the inhibitor remains uniquely modified by it.[9][11]

  • Proteolytic Digestion: Remove or dilute the denaturant and add a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues. Digest overnight at 37°C.[9]

  • LC-MS/MS Analysis: Acidify and desalt the peptide mixture. Analyze via LC-MS/MS on a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, where it performs a full MS1 scan to detect all peptide masses, followed by MS2 scans where the most intense peptide ions are isolated and fragmented.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer, Byonic) to search the MS/MS spectra against the known sequence of the target enzyme. The search parameters must include the mass of the inhibitor as a potential modification on nucleophilic residues (e.g., Cys, Lys, Ser). The software will identify the peptide containing the mass modification and use the fragmentation pattern (the b- and y-ions) to assign the modification to a specific amino acid.[9]

Validation of Non-Covalent Complexes: The Art of Native MS

Validating non-covalent interactions requires a fundamentally different approach that preserves the native structure of the enzyme-inhibitor complex during analysis.[15][16] Native mass spectrometry accomplishes this by using "gentle" ionization conditions.[6]

Causality Behind the Choice: Native MS is the method of choice for confirming stoichiometry and observing the intact, non-covalent assembly.[6][17] Unlike methods that rely on denaturing conditions, native MS provides direct evidence of the complex as it exists in solution. The gentleness of the ESI process allows the entire complex to be transferred into the gas phase, where its mass can be measured directly.[6] This is invaluable for understanding multi-subunit protein-inhibitor interactions and for screening compound libraries for binders.[18][19]

Key Considerations:

  • Buffer System: Non-volatile salts (like NaCl or phosphates) must be exchanged for a volatile buffer system, such as ammonium acetate or ammonium formate, which are compatible with the gas-phase analysis.[20]

  • Instrument Conditions: The ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) must be carefully optimized to minimize collisional activation that could dissociate the complex.[20]

  • Buffer Exchange: Exchange the purified enzyme into a volatile buffer (e.g., 150 mM ammonium acetate, pH 7.4) using a desalting column or buffer exchange device.

  • Complex Formation: Mix the enzyme and inhibitor at desired concentrations in the volatile buffer. Allow the mixture to equilibrate.

  • Native Mass Spectrometry: Introduce the sample into the mass spectrometer using a nano-ESI source, which uses lower flow rates and is generally gentler than standard ESI. Acquire data on a mass spectrometer optimized for high mass analysis under non-denaturing ("native") conditions.

  • Data Analysis: The resulting mass spectrum will show charge state distributions for the unbound enzyme and the enzyme-inhibitor complex. The mass of the complex directly confirms the binding event and its stoichiometry (e.g., one enzyme to one inhibitor, or one enzyme to two inhibitors).

Comparative Summary of MS Methodologies

The selection of an MS technique is driven by the specific question being asked. The table below provides a comparative summary to guide this decision-making process.

Technique Primary Application Information Gained Pros Cons
Intact MS (Top-Down) Confirmation of covalent bindingCovalency, stoichiometry, adduct integrityFast, direct, simple data interpretationLow resolution for large proteins (>50 kDa), no binding site info, requires pure sample
Peptide Mapping (Bottom-Up) Identification of modified peptideCovalency, peptide containing the binding siteHigh sensitivity, suitable for large proteins and complex mixturesIndirect, more complex sample prep, can miss modifications if peptide is not observed
Tandem MS (MS/MS) Pinpointing the modified residueExact amino acid binding siteHighest level of spatial resolution, definitive site identificationData analysis can be complex, modification can alter peptide fragmentation
Native MS Confirmation of non-covalent bindingStoichiometry, relative binding affinity, complex integrityPreserves native interactions, can study large complexesRequires careful optimization, sensitive to buffer components, indirect affinity measurement

Conclusion: An Integrated Approach for Authoritative Validation

Mass spectrometry offers a powerful and versatile suite of tools for the validation of enzyme-inhibitor adducts. No single experiment is sufficient to provide a complete picture.[8] An authoritative validation strategy often employs an integrated approach. For a covalent inhibitor, this typically starts with intact MS to confirm binding, followed by bottom-up LC-MS/MS to definitively localize the binding site.[21][22] For non-covalent inhibitors, native MS provides the crucial initial evidence of complex formation. By understanding the causality behind each technique and executing them with rigorous, self-validating protocols, researchers can generate the high-quality, trustworthy data essential for advancing drug discovery programs.

References

  • de Wispelaere, M., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 15(9), 1099. [Link]

  • Gao, Y., et al. (2022). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 3(6), 664-676. [Link]

  • Aebersold, R., & Mann, M. (2021). Mass spectrometry applications for drug discovery and development. Nature Reviews Drug Discovery, 20(3), 169-170. [Link]

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A Comparative Guide to the Definitive NMR Characterization of 6-(Bromomethylidene)oxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. The 6-(bromomethylidene)oxan-2-one scaffold represents a key class of α,β-unsaturated lactones, which are prevalent in natural products and serve as versatile intermediates for complex molecule synthesis. The exocyclic bromomethylidene moiety offers a reactive handle for further functionalization, making its definitive characterization paramount.

This guide provides an in-depth, experience-driven protocol for the structural characterization of 6-(Bromomethylidene)oxan-2-one using a suite of modern Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple listing of expected chemical shifts to explain the causal logic behind the experimental strategy, enabling researchers to not only confirm the target structure but also to confidently distinguish it from potential isomers and byproducts. This self-validating workflow is designed to ensure the highest degree of scientific integrity for regulatory submissions, publications, and patent filings.

Pillar 1: The Strategic NMR Workflow

The complete structural assignment of 6-(Bromomethylidene)oxan-2-one relies on a multi-faceted approach that integrates one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a logical, self-reinforcing data set. The causality is key: we begin with proton NMR to identify the spin systems, use carbon NMR to establish the carbon backbone, and employ 2D correlation techniques to piece the fragments together definitively.

Below is a diagram of the recommended workflow, which ensures a comprehensive and efficient characterization process.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_validation Final Structure Validation H1_NMR ¹H NMR (Proton Environments & Coupling) C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) H1_NMR->C13_NMR Initial Assessment COSY ¹H-¹H COSY (Vicinal Proton Coupling) C13_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assemble Molecular Skeleton Structure Definitive Structure of 6-(Bromomethylidene)oxan-2-one HMBC->Structure Confirm Connectivity

Caption: Strategic workflow for NMR-based structure elucidation.

Pillar 2: In-Depth Spectral Analysis & Data Interpretation

The following sections detail the expected NMR data for 6-(Bromomethylidene)oxan-2-one. The predictions are based on established principles of NMR spectroscopy and data from analogous structures reported in the literature.

¹H NMR Spectroscopy: The First Look

The ¹H NMR spectrum provides the initial blueprint of the proton environments. For the oxan-2-one ring, we expect to see three distinct methylene groups (at C3, C4, and C5) and a unique vinylic proton of the bromomethylidene group.

  • Vinylic Proton (=CHBr): Protons on vinyl bromides are deshielded by the electronegative bromine atom and the anisotropy of the double bond. Typical chemical shifts for terminal vinyl protons are in the range of 5.0-6.5 ppm[1][2]. We predict the signal for the =CHBr proton to appear in this downfield region as a triplet, due to coupling with the two adjacent protons on C5.

  • Aliphatic Protons (C3-H₂, C4-H₂, C5-H₂):

    • C5-H₂: These protons are adjacent to the exocyclic double bond (allylic) and are deshielded, expected around 2.3-2.5 ppm[3]. This signal should appear as a triplet of triplets (tt) or a more complex multiplet due to coupling with both C4-H₂ and the vinylic proton.

    • C3-H₂: These protons are adjacent to the carbonyl group, which also causes deshielding. Their chemical shift is anticipated to be in the range of 2.3-2.6 ppm[4]. The signal will likely be a triplet.

    • C4-H₂: Being the most shielded methylene group in the ring, these protons are expected to appear furthest upfield, likely in the 1.8-2.0 ppm region, as a multiplet (quintet or similar) from coupling to both C3-H₂ and C5-H₂[4].

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

  • Carbonyl Carbon (C2): The ester carbonyl carbon is highly deshielded and is expected to resonate between 170-185 ppm[5]. For α,β-unsaturated systems, this can shift slightly, but remains in a characteristic downfield region[6][7].

  • Olefinic Carbons (C6 and =CHBr):

    • C6 (Quaternary): This carbon, part of the α,β-unsaturated system, will be downfield in the olefinic region (115-150 ppm)[5].

    • =CHBr Carbon: The carbon bearing the bromine atom will also be in the olefinic region but is expected to be more upfield than C6 due to the shielding effect of the halogen.

  • Aliphatic Carbons (C3, C4, C5): These saturated carbons will appear in the upfield region of the spectrum.

    • C5: Adjacent to the double bond, expected around 30-40 ppm.

    • C3: Adjacent to the carbonyl, expected around 25-35 ppm[5].

    • C4: The most shielded carbon, expected around 16-25 ppm[5].

2D NMR: Assembling the Final Structure

Two-dimensional NMR is indispensable for connecting the individual spin systems and confirming the overall molecular architecture.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 6-(Bromomethylidene)oxan-2-one, we expect to see the following key correlations, confirming the integrity of the six-membered ring:

    • A cross-peak between the signals for C3-H₂ and C4-H₂.

    • A cross-peak between C4-H₂ and C5-H₂.

    • A crucial cross-peak between C5-H₂ and the vinylic =CHBr proton, confirming the exocyclic nature of the double bond.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached[8]. This allows for the unambiguous assignment of all protonated carbons (C3, C4, C5, and the =CHBr carbon).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are typically separated by two or three bonds (²J_CH_ and ³J_CH_)[9]. The absence of a one-bond correlation helps distinguish it from HSQC. The following HMBC correlations would be considered definitive proof of the 6-(Bromomethylidene)oxan-2-one structure:

    • From C5-H₂: A correlation to the carbonyl carbon (C2) and the quaternary olefinic carbon (C6). This confirms the δ-lactone ring structure.

    • From the vinylic =CHBr proton: A strong correlation to C5 and a weaker correlation to C4.

    • From C3-H₂: Correlations to the carbonyl carbon (C2) and to C4 and C5.

The diagram below illustrates the most critical HMBC correlations that validate the structure.

Caption: Key HMBC correlations for structural confirmation.

Pillar 3: Comparative Analysis and Experimental Protocols

A robust characterization not only confirms what a molecule is, but also what it is not. The primary isomeric impurity in a synthesis of this type might be the endocyclic double bond isomer, 6-bromo-5,6-dihydro-2H-pyran-2-one. The NMR data would be distinctly different:

  • ¹H NMR: The endocyclic isomer would lack the exocyclic =CHBr proton signal and instead show a vinylic proton on the ring, likely coupled to an adjacent methylene group.

  • ¹³C NMR: The bromine-bearing carbon (C6) would be aliphatic, not olefinic, and would show a significantly more upfield chemical shift.

  • HMBC: The correlation patterns would fundamentally change, reflecting the different placement of the double bond.

Data Summary

The following table summarizes the anticipated NMR data for 6-(Bromomethylidene)oxan-2-one in CDCl₃.

PositionAtomPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations from Proton
2C--170 - 185H3, H5
3CH₂2.3 - 2.6t25 - 35C2, C4, C5
4CH₂1.8 - 2.0m16 - 25C3, C5
5CH₂2.3 - 2.5m30 - 40C2, C4, C6, =CHBr
6C--115 - 140H5, =CHBr
7CH5.5 - 6.5t95 - 110C5, C6
Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer (or higher field for better resolution).

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 20 ppm

    • Acquisition Time: ~3 s

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 16

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 1024

  • ¹H-¹H COSY:

    • Pulse Program: cosygpqf

    • Data points: 2048 (F2) x 256 (F1)

    • Number of Scans: 8

  • ¹H-¹³C HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width: 12 ppm (F2) x 180 ppm (F1)

    • ¹J_CH_ coupling constant: Optimized for 145 Hz

    • Number of Scans: 8

  • ¹H-¹³C HMBC:

    • Pulse Program: hmbcgpndqf

    • Spectral Width: 12 ppm (F2) x 220 ppm (F1)

    • Long-range coupling delay: Optimized for 8 Hz (d6 = 62.5 ms)[10].

    • Number of Scans: 16

Conclusion

The structural characterization of 6-(Bromomethylidene)oxan-2-one is achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. The workflow and data interpretation logic presented in this guide provide a self-validating system. The combination of ¹H and ¹³C chemical shifts, proton-proton coupling networks from COSY, direct one-bond correlations from HSQC, and crucial long-range connectivities from HMBC creates an undeniable body of evidence for the proposed structure. This comprehensive approach ensures the scientific integrity required by researchers, scientists, and drug development professionals, facilitating the confident advancement of synthetic and medicinal chemistry programs.

References

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  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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A Senior Application Scientist's Guide to Kinetic Analysis of Time-Dependent Inhibition: A Case Study of 6-(Bromomethylidene)oxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the kinetic analysis of time-dependent enzyme inhibitors, using the hypothetical compound 6-(Bromomethylidene)oxan-2-one as a case study. As researchers and drug development professionals, understanding the nuances of enzyme inhibition kinetics is paramount for the successful development of novel therapeutics. This document will delve into the experimental design, data interpretation, and comparative analysis required to characterize a time-dependent inhibitor, providing both theoretical grounding and practical, field-proven insights.

Introduction to Time-Dependent Inhibition

Enzyme inhibitors are broadly classified into two categories: reversible and irreversible. While reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a time-dependent loss of activity.[1][2] Time-dependent inhibition (TDI) is a critical concept in drug discovery, as it can lead to prolonged pharmacological effects.[3][4] However, it also carries the risk of off-target effects and toxicity. Therefore, a thorough kinetic characterization of any new time-dependent inhibitor is essential.

6-(Bromomethylidene)oxan-2-one, with its electrophilic bromomethylidene group, is a prime candidate for a covalent inhibitor that exhibits time-dependent kinetics.[5][6] The α,β-unsaturated carbonyl system can act as a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues within the active site of an enzyme, such as a cysteine or serine.[2][6] This guide will walk you through the process of confirming this hypothesis and quantifying the key kinetic parameters.

Initial Identification of Time-Dependent Inhibition: The IC50 Shift Assay

A fundamental first step in characterizing a potential time-dependent inhibitor is the IC50 shift assay.[7][8] This assay compares the inhibitor's potency (IC50 value) with and without a pre-incubation period with the target enzyme. A significant decrease in the IC50 value after pre-incubation is a strong indicator of time-dependent inhibition.[7][8]

Experimental Protocol: IC50 Shift Assay
  • Prepare Reagents:

    • Target enzyme solution

    • Inhibitor stock solution (e.g., 6-(Bromomethylidene)oxan-2-one in DMSO)

    • Substrate for the enzyme

    • Assay buffer

    • (If required by the enzyme) Cofactor solution (e.g., NADPH)[7][8]

  • No Pre-incubation Condition:

    • In a multi-well plate, add the assay buffer, inhibitor at various concentrations, and the enzyme.

    • Immediately initiate the reaction by adding the substrate.

    • Monitor the reaction progress (e.g., by absorbance or fluorescence) over a defined period.

  • Pre-incubation Condition:

    • In a separate set of wells, pre-incubate the enzyme with the inhibitor at the same concentrations for a fixed period (e.g., 30 minutes) at a controlled temperature.[7]

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress under the same conditions as the no pre-incubation set.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration for both conditions.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each condition.

    • The IC50 shift ratio is calculated as: IC50 (no pre-incubation) / IC50 (with pre-incubation). An IC50 shift ratio significantly greater than 1 suggests time-dependent inhibition.[8]

Interpreting the Results

A significant leftward shift in the IC50 curve after pre-incubation indicates that the inhibitor's potency increases with time, a hallmark of TDI.

IC50_Shift cluster_0 IC50 Shift Assay Workflow Start Start Prep Prepare Enzyme, Inhibitor, Substrate Start->Prep No_Preinc No Pre-incubation: Mix E, I, S simultaneously Prep->No_Preinc Preinc Pre-incubation: Incubate E + I, then add S Prep->Preinc Measure Measure Enzyme Activity No_Preinc->Measure Preinc->Measure Plot Plot % Inhibition vs. [I] Measure->Plot Calculate Calculate IC50 values Plot->Calculate Compare Calculate IC50 Shift Ratio Calculate->Compare TDI Time-Dependent Inhibition Confirmed Compare->TDI Ratio > 1 No_TDI No Time-Dependent Inhibition Compare->No_TDI Ratio ≈ 1

Caption: Workflow for the IC50 shift assay.

Determining the Kinetic Parameters: kinact and KI

Once time-dependent inhibition is confirmed, the next crucial step is to determine the key kinetic parameters that define the inhibitor's efficiency: the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[9] These parameters are analogous to kcat and KM in enzyme kinetics.[10]

The kinetic model for irreversible inhibition is as follows:

E + I ⇌ E·I → E-I

Where:

  • E is the free enzyme

  • I is the inhibitor

  • E·I is the initial reversible enzyme-inhibitor complex

  • E-I is the final, inactivated enzyme-inhibitor adduct

  • KI is the dissociation constant of the E·I complex

  • kinact is the first-order rate constant for the conversion of E·I to E-I

Experimental Protocol: Determination of kobs
  • Set up Reactions: Prepare a series of reactions, each with a fixed concentration of the enzyme and varying concentrations of the inhibitor (6-(Bromomethylidene)oxan-2-one).

  • Initiate and Monitor: Initiate the reaction by adding the substrate and monitor the reaction progress over time. The progress curves will show a decrease in reaction rate as the enzyme is inactivated.

  • Calculate kobs: For each inhibitor concentration, the observed rate of inactivation (kobs) can be determined by fitting the progress curve data to a single exponential decay equation:

    • Activity = Activity0 * e(-kobs*t)

Data Analysis: Determining kinact and KI

The relationship between kobs and the inhibitor concentration [I] is described by the following equation:

kobs = (kinact * [I]) / (KI + [I])

By plotting kobs versus the inhibitor concentration [I] and fitting the data to this Michaelis-Menten-like equation, the values for kinact and KI can be determined.[9]

Kinact_KI_Determination cluster_1 Determination of kinact and KI Start Start Reactions Set up reactions with varying [I] Start->Reactions Monitor Monitor reaction progress curves Reactions->Monitor Fit_kobs Fit progress curves to exponential decay to determine k_obs for each [I] Monitor->Fit_kobs Plot_kobs Plot k_obs vs. [I] Fit_kobs->Plot_kobs Fit_Hyperbola Fit data to k_obs = (kinact * [I]) / (KI + [I]) Plot_kobs->Fit_Hyperbola Results Determine kinact and KI Fit_Hyperbola->Results

Caption: Workflow for determining kinact and KI.

Confirming Covalent Modification

While the kinetic data strongly suggest covalent modification, direct biochemical evidence is necessary for confirmation. Two common techniques for this are dialysis and mass spectrometry.

Dialysis

Dialysis is a straightforward method to differentiate between tight-binding reversible inhibitors and irreversible covalent inhibitors.[11] If the inhibition is reversible, enzyme activity should be restored after extensive dialysis to remove the unbound inhibitor.[2][9][11] Conversely, if the inhibitor has formed a covalent bond, the activity will not be recovered.[2][9][11]

Experimental Protocol: Dialysis
  • Incubate: Incubate the target enzyme with a concentration of 6-(Bromomethylidene)oxan-2-one sufficient to cause significant inhibition. A control sample with the enzyme and vehicle (e.g., DMSO) should also be prepared.

  • Dialyze: Place both the inhibited and control enzyme samples in dialysis tubing and dialyze against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes to ensure complete removal of any unbound inhibitor.[12]

  • Assay Activity: After dialysis, measure the enzymatic activity of both the inhibitor-treated and control samples.

Mass Spectrometry

Mass spectrometry provides definitive evidence of covalent bond formation by detecting the mass increase of the protein corresponding to the mass of the inhibitor.[13][14][15] High-resolution mass spectrometry can also be used to identify the specific amino acid residue(s) that have been modified.[16][17]

Experimental Protocol: Intact Protein Mass Spectrometry
  • Incubate: Incubate the target enzyme with and without 6-(Bromomethylidene)oxan-2-one.

  • Desalt: Remove excess inhibitor and buffer salts using a desalting column.

  • Analyze: Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS).

  • Interpret: A mass shift in the inhibitor-treated sample equal to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent modification.[15]

Comparative Analysis: Benchmarking Against Other Inhibitors

To understand the potential of 6-(Bromomethylidene)oxan-2-one as a lead compound, it is essential to compare its kinetic parameters with those of other known inhibitors of the same target. For this hypothetical case, let's assume our target is a serine protease, and we will compare our compound to two other classes of covalent inhibitors: a sulfonyl fluoride and a chloromethyl ketone.

Inhibitor ClassExample CompoundKI (µM)kinact (s-1)kinact/KI (M-1s-1)Mechanism
Bromomethylidene oxanone 6-(Bromomethylidene)oxan-2-one 15 0.1 6,667 Michael Addition
Sulfonyl FluoridePhenylmethylsulfonyl fluoride (PMSF)500.01200Nucleophilic Acyl Substitution
Chloromethyl KetoneTosyl-L-phenylalanine chloromethyl ketone (TPCK)50.240,000Nucleophilic Substitution

Note: The data presented for 6-(Bromomethylidene)oxan-2-one is hypothetical for illustrative purposes.

This comparative table highlights the relative strengths and weaknesses of each inhibitor. While TPCK shows the highest overall efficiency (kinact/KI), 6-(Bromomethylidene)oxan-2-one demonstrates a respectable potency. The choice of which inhibitor to advance in a drug discovery program would depend on a multitude of factors, including selectivity, off-target effects, and pharmacokinetic properties. Covalent inhibitors targeting serine proteases are of significant interest in various therapeutic areas.[18][19][20]

Conclusion and Future Directions

The kinetic analysis of 6-(Bromomethylidene)oxan-2-one, our hypothetical time-dependent inhibitor, demonstrates a systematic approach to characterizing such compounds. The initial IC50 shift assay provides a rapid screen for time-dependency, followed by a more detailed kinetic analysis to determine the crucial parameters kinact and KI. Finally, biochemical methods like dialysis and mass spectrometry offer definitive confirmation of the covalent mechanism of action.

By comparing these parameters to other known inhibitors, we can effectively benchmark our compound and make informed decisions in the drug discovery pipeline. Further studies would involve assessing the selectivity of 6-(Bromomethylidene)oxan-2-one against a panel of related enzymes and evaluating its efficacy and safety in cellular and in vivo models. This rigorous, multi-faceted approach is fundamental to the successful development of safe and effective covalent therapeutics.

References

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  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
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  • Lähdeniemi, V. (2018). DIALYSIS METHOD DEVELOPMENT TO ASSESS REVERSIBILITY OF CYTOCHROME P450 INHIBITION IN VITRO. University of Helsinki.
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  • ACS Publications. (2021). Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. The Journal of Physical Chemistry B. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystallography of Enzymes Inhibited by 6-(Bromomethylidene)oxan-2-one and Other Covalent Modifiers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between an enzyme and its inhibitor is paramount. X-ray crystallography remains the gold standard for visualizing these interactions at atomic resolution, providing invaluable insights for structure-based drug design. This guide offers a comprehensive comparison of the crystallographic approaches for studying enzymes inhibited by the covalent modifier 6-(bromomethylidene)oxan-2-one and contrasts this with established methodologies for other enzyme-inhibitor systems.

Introduction to 6-(Bromomethylidene)oxan-2-one: A Mechanism-Based Inhibitor

6-(Bromomethylidene)oxan-2-one belongs to the class of haloenol lactones, which are known to act as mechanism-based, irreversible inhibitors of several enzymes.[1] These compounds are particularly interesting in drug discovery due to their potential for high potency and prolonged duration of action. The inhibitory mechanism is predicated on the enzyme's own catalytic action. The active site machinery of the target enzyme initiates the opening of the lactone ring, leading to the formation of a reactive intermediate that then forms a stable covalent bond with a nucleophilic residue in the active site, typically a cysteine or serine.

Enzymes that have been shown to be inhibited by derivatives of 6-(bromomethylidene)oxan-2-one include fatty-acid amide hydrolase (FAAH) and aldehyde dehydrogenase (ALDH).[1][2] For instance, (E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one (BTNP), a derivative, is a potent, non-competitive, and irreversible inhibitor of anandamide hydrolysis by FAAH, with an IC50 in the micromolar range.[2] Similarly, other haloenol lactones have been demonstrated to irreversibly inactivate human aldehyde dehydrogenase isozymes E1 and E2.[1]

Despite the biochemical characterization of these inhibition events, to date, a publically available crystal structure of an enzyme in complex with 6-(bromomethylidene)oxan-2-one has not been deposited in the Protein Data Bank (PDB). This guide will, therefore, use the well-studied cysteine protease, caspase-3, as a comparative model to detail the crystallographic workflow and then extrapolate these principles to a hypothetical study of an enzyme inhibited by 6-(bromomethylidene)oxan-2-one.

The Crystallographic Workflow: A Case Study with Caspase-3

Caspase-3 is a critical executioner caspase in the apoptotic pathway and a prominent target for therapeutic intervention in various diseases.[3] Its inhibition has been extensively studied, and numerous crystal structures of caspase-3 in complex with various inhibitors are available, providing a robust framework for understanding the crystallographic process.

Experimental Workflow for Caspase-3 Crystallography

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement a Gene Cloning & Expression Vector Construction b Recombinant Protein Expression (e.g., E. coli) a->b c Cell Lysis & Clarification b->c d Affinity Chromatography (e.g., Ni-NTA) c->d e Protease Cleavage (to remove affinity tag) d->e f Ion-Exchange Chromatography e->f g Size-Exclusion Chromatography f->g h Purity & Homogeneity Check (SDS-PAGE, Mass Spec) g->h i Protein-Inhibitor Co-crystallization or Soaking h->i j High-Throughput Screening of Crystallization Conditions k Optimization of Crystal Growth l Crystal Harvesting & Cryo-protection k->l m Data Collection at Synchrotron Source n Data Processing & Scaling o Molecular Replacement n->o p Model Building q Refinement r Validation s PDB Deposition inhibitory_mechanism cluster_enzyme Enzyme Active Site Enzyme ALDH + Cys MichaelisComplex Enzyme-Inhibitor Michaelis Complex Enzyme->MichaelisComplex Binding Inhibitor 6-(Bromomethylidene)oxan-2-one Inhibitor->MichaelisComplex AcylEnzyme Acyl-Enzyme Intermediate MichaelisComplex->AcylEnzyme Nucleophilic Attack by Cys on Lactone CovalentAdduct Stable Covalent Adduct (Inactivated Enzyme) AcylEnzyme->CovalentAdduct Rearrangement & Alkylation

Sources

A Guide to Ensuring Reproducibility of Inhibition Data for 6-(Bromomethylidene)oxan-2-one and Related Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the cornerstone of scientific integrity. This guide provides an in-depth analysis of the challenges and solutions for obtaining robust and reproducible inhibition data for 6-(Bromomethylidene)oxan-2-one, a putative covalent inhibitor. While specific data for this compound is not extensively published, its structural features, particularly the reactive bromomethylidene moiety, strongly suggest a covalent mechanism of action. The principles and protocols outlined herein are therefore applicable to this and other similar electrophilic compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature to ensure you can confidently generate and compare inhibition data.

The Challenge of Reproducibility with Covalent Inhibitors

Covalent inhibitors, unlike their non-covalent counterparts, form a stable, chemical bond with their target protein. This mode of action, while offering potential advantages in terms of potency and duration of action, introduces a time-dependent component to the inhibition kinetics that is a frequent source of data variability.[1] The inhibition process is typically a two-step mechanism: an initial reversible binding event followed by an irreversible covalent bond formation.[2]

G E Enzyme (E) EI Non-covalent Complex (E-I) E->EI k_on I Inhibitor (I) EI->E k_off E_I Covalent Adduct (E-I) EI->E_I k_inact

Caption: Two-step mechanism of irreversible covalent inhibition.

This time-dependency means that standard IC50 values, which are typically determined at a single time point, can be misleading and highly variable depending on the pre-incubation time.[3] To achieve reproducible data, a more thorough kinetic characterization is essential.

Pillar 1: Foundational Principles for Assay Reproducibility

Before embarking on detailed kinetic studies, it is crucial to establish a robust and consistent assay environment. Enzyme reactions are highly sensitive to experimental conditions, and meticulous control is necessary to ensure reproducibility.[4]

Key Experimental Parameters to Control:

ParameterImportance for ReproducibilityRecommended Best Practices
Enzyme Quality & Concentration Enzyme activity is the cornerstone of the assay. Variations in enzyme purity, activity, or concentration directly impact the observed inhibition.Use a single, highly purified batch of enzyme for a set of comparative experiments. Ensure consistent storage conditions (e.g., -80°C in small aliquots to avoid freeze-thaw cycles).[4]
Substrate Concentration The concentration of the substrate relative to its Michaelis-Menten constant (Km) affects the apparent potency of the inhibitor.For initial screens, using a substrate concentration at or below the Km can enhance sensitivity. For detailed kinetic studies, it's crucial to know the Km and report the substrate concentration used.[4]
Buffer Composition pH, ionic strength, and the presence of additives can influence both enzyme activity and inhibitor stability.Maintain a consistent buffer system across all experiments. Be aware that some buffer components (e.g., those containing thiols like DTT) can react with electrophilic inhibitors.
Temperature Enzyme kinetics are temperature-dependent. Fluctuations can lead to significant variability in reaction rates.Use a temperature-controlled plate reader or water bath to ensure a constant temperature throughout the assay.[5]
Inhibitor Stability Covalent inhibitors can be inherently unstable in aqueous solutions. Degradation of the inhibitor over the course of an experiment will lead to an underestimation of its potency.Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. This can be done by pre-incubating the inhibitor in buffer for varying times before adding the enzyme.
Plate Effects Evaporation from the wells of a microplate, particularly at the edges, can concentrate reagents and lead to artifacts.Use plate sealers, especially for long incubation times, and consider not using the outer wells of the plate for data collection.[6]

Pillar 2: A Self-Validating Workflow for Characterizing 6-(Bromomethylidene)oxan-2-one

To generate reproducible and trustworthy data, a systematic, multi-step approach is required. This workflow is designed to first identify the nature of the inhibition and then to accurately quantify the kinetic parameters.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism Validation cluster_2 Phase 3: Kinetic Parameter Determination A Time-Dependent IC50 Assay B Observe IC50 shift with pre-incubation time? A->B C Intact Protein Mass Spectrometry B->C Yes D Observe mass adduct corresponding to inhibitor? C->D E Progress Curve Analysis (Kitz-Wilson Plot) D->E Yes F Determine k_inact and K_I E->F

Caption: Workflow for characterization of a covalent inhibitor.

Step 1: Confirming Time-Dependent Inhibition

The first step is to determine if 6-(Bromomethylidene)oxan-2-one exhibits time-dependent inhibition, a hallmark of covalent modifiers. This is achieved by measuring the IC50 value at different pre-incubation times of the enzyme and inhibitor before the addition of the substrate.

  • Causality: If the compound acts covalently, increasing the pre-incubation time will allow for more covalent adducts to form, leading to a lower apparent IC50 value. A stable IC50 value over time would suggest a reversible mechanism.

  • Self-Validation: This experiment includes a control compound known to be a reversible inhibitor, which should not show a time-dependent shift in IC50.

Step 2: Definitive Evidence of Covalent Modification via Mass Spectrometry

While time-dependent inhibition is strongly suggestive of a covalent mechanism, it is not definitive proof. Direct evidence of a covalent bond can be obtained using mass spectrometry.[7]

  • Causality: By incubating the target protein with the inhibitor and then analyzing the protein's mass, a mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[8]

  • Self-Validation: The experiment should include a negative control where the protein is incubated with the vehicle (e.g., DMSO) alone. This ensures that any observed mass shift is due to the inhibitor. A mutant protein where the putative target amino acid is changed to a non-nucleophilic residue can also serve as a powerful negative control.[9]

Step 3: Accurate Determination of Kinetic Parameters

For an irreversible inhibitor, the key parameters that define its potency are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI).[3] These values are more informative and reproducible than a simple IC50. A common method to determine these parameters is through progress curve analysis at various inhibitor concentrations.

  • Causality: The rate of enzyme inactivation will increase with higher inhibitor concentrations until it becomes saturated. By plotting the observed rate of inactivation (kobs) against the inhibitor concentration, the data can be fitted to a hyperbolic equation to derive kinact and KI.

  • Self-Validation: The goodness of fit of the data to the hyperbolic model provides a measure of the confidence in the determined parameters. The experiment should be repeated on different days to assess inter-assay variability.

Pillar 3: Objective Comparison with Alternative Inhibitors

When comparing 6-(Bromomethylidene)oxan-2-one to alternative compounds, it is crucial to use the correct parameters to ensure a fair and objective assessment.

Comparison of Covalent vs. Non-Covalent Inhibitors:

Inhibitor TypeKey Potency ParameterRationale for Comparison
Covalent (Irreversible) kinact/KIThis second-order rate constant represents the efficiency of covalent modification and is the most appropriate parameter for comparing different irreversible inhibitors.[1]
Non-Covalent (Reversible) Ki or IC50These values represent the equilibrium binding affinity of the inhibitor.

Directly comparing the IC50 of a covalent inhibitor to the Ki of a non-covalent inhibitor is not a valid comparison due to the time-dependent nature of the former.

Detailed Experimental Protocols

Protocol 1: Time-Dependent IC50 Assay
  • Prepare Reagents:

    • Prepare a 2X solution of the target enzyme in assay buffer.

    • Prepare serial dilutions of 6-(Bromomethylidene)oxan-2-one and a known reversible inhibitor (control) at 4X the final desired concentrations in assay buffer.

    • Prepare a 4X solution of the substrate in assay buffer.

  • Pre-incubation:

    • In a 384-well plate, add 5 µL of the 4X inhibitor solutions.

    • Add 10 µL of the 2X enzyme solution to initiate the pre-incubation.

    • Incubate the plate at a constant temperature for different time points (e.g., 0, 15, 30, 60 minutes). For the 0-minute time point, the substrate should be added immediately after the enzyme.

  • Initiate Reaction:

    • After each pre-incubation time, add 5 µL of the 4X substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a plate reader and measure the product formation over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration at each pre-incubation time point.

    • Plot the velocities against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time.

    • A significant decrease in IC50 with increasing pre-incubation time indicates time-dependent inhibition.

Protocol 2: Intact Protein Mass Spectrometry for Adduct Confirmation
  • Sample Preparation:

    • Incubate the target protein (e.g., at 1-5 µM) with a 5- to 10-fold molar excess of 6-(Bromomethylidene)oxan-2-one for a time determined from the time-dependent IC50 assay (e.g., 60 minutes).

    • Prepare a control sample with the protein and vehicle (e.g., DMSO) only.

    • Incubate at a constant temperature.

  • Sample Cleanup:

    • Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column appropriate for the protein size.

  • Mass Spectrometry Analysis:

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected masses of the unmodified protein and the protein-inhibitor adduct.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to determine the molecular weights of the species present in the sample.

    • Compare the mass of the protein in the inhibitor-treated sample to the control sample. A mass shift equal to the molecular weight of 6-(Bromomethylidene)oxan-2-one confirms covalent modification.

Conclusion

Ensuring the reproducibility of inhibition data for covalent modifiers like 6-(Bromomethylidene)oxan-2-one requires a departure from standard protocols used for reversible inhibitors. By embracing a systematic approach that involves rigorous control of experimental variables, validation of the covalent mechanism, and determination of the appropriate kinetic parameters (kinact and KI), researchers can generate robust, reliable, and reproducible data. This guide provides the foundational principles and practical protocols to achieve this, thereby enhancing the trustworthiness and impact of your research in the field of drug discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.